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  • Product: 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid
  • CAS: 54709-53-4

Core Science & Biosynthesis

Foundational

step-by-step synthesis pathway for 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid

An In-depth Technical Guide to the Synthesis of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid Authored by: Gemini, Senior Application Scientist Foreword: The Strategic Importance of Quinoline-Benzimidazole Hybrids T...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of Quinoline-Benzimidazole Hybrids

The convergence of quinoline and benzimidazole scaffolds into a single molecular entity has garnered significant attention within the medicinal chemistry landscape. Both heterocycles are privileged structures, independently recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The hybrid molecule, 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid, represents a promising platform for the development of novel therapeutic agents, potentially acting as a DNA minor groove binder or a topoisomerase II inhibitor.[3]

This technical guide provides a comprehensive, step-by-step pathway for the synthesis of this target compound, grounded in established chemical principles and supported by peer-reviewed literature. The narrative is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the causality behind the experimental choices.

I. Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid, suggests a convergent synthetic strategy. The central benzimidazole core can be disconnected at the C-N bonds, leading to two key precursors: a quinoline-containing electrophile and an ortho-phenylenediamine derivative.

G cluster_quinoline Quinoline Precursor Synthesis cluster_benzimidazole Benzimidazole Precursor Synthesis Target 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid Disconnect C-N bond disconnection (Benzimidazole formation) Target->Disconnect Precursors Quinoline-2-carbaldehyde + 3,4-Diaminobenzoic acid Disconnect->Precursors Quinoline_Aldehyde Quinoline-2-carbaldehyde Precursors->Quinoline_Aldehyde DABA 3,4-Diaminobenzoic acid Precursors->DABA Quinoline_Carboxylic_Acid Quinoline-2-carboxylic acid Quinoline_Aldehyde->Quinoline_Carboxylic_Acid Reduction Quinaldine 2-Methylquinoline (Quinaldine) Quinoline_Carboxylic_Acid->Quinaldine Oxidation Nitro_Amino_Acid 4-Amino-3-nitrobenzoic acid DABA->Nitro_Amino_Acid Reduction G Start 4-Aminobenzoic acid Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 4-Acetamidobenzoic acid Step1->Intermediate1 Step2 Nitration (Conc. Nitric Acid) Intermediate1->Step2 Intermediate2 3-Nitro-4-acetamidobenzoic acid Step2->Intermediate2 Step3 Hydrolysis (Potassium Hydroxide) Intermediate2->Step3 Intermediate3 4-Amino-3-nitrobenzoic acid Step3->Intermediate3 Step4 Reduction (Ammonium Sulfide or alternative) Intermediate3->Step4 End 3,4-Diaminobenzoic acid Step4->End

Figure 2: Synthetic workflow for 3,4-Diaminobenzoic acid.
Step-by-Step Experimental Protocol
Step 1: Acetylation of 4-Aminobenzoic Acid
  • Rationale: The amino group of 4-aminobenzoic acid is protected as an acetamide to prevent unwanted side reactions during the subsequent nitration step and to direct the nitration to the position ortho to the amino group.

  • Procedure:

    • In a 250 mL three-necked flask, dissolve 13.7 g (0.1 mol) of 4-aminobenzoic acid in 50 mL of 2 mol/L sodium hydroxide solution.

    • Heat the solution to boiling and, with stirring, add 12 mL (0.12 mol) of acetic anhydride.

    • Reflux the mixture for 2 hours.

    • Cool the reaction mixture, filter the precipitate, wash with cold water, and dry to obtain 4-acetamidobenzoic acid. [4]

Step 2: Nitration of 4-Acetamidobenzoic Acid
  • Rationale: The electron-donating acetamido group directs the electrophilic nitration to the ortho position.

  • Procedure:

    • In a 125 mL three-necked flask, add 18.0 g (0.1 mol) of 4-acetamidobenzoic acid.

    • Cool the flask in an ice bath and slowly add 7 mL (0.1 mol) of concentrated nitric acid.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for an appropriate time (monitoring by TLC is recommended).

    • Cool the mixture and pour it into ice water with stirring.

    • Allow the precipitate to stand for 1 hour, then filter, wash with distilled water, and dry to yield 3-nitro-4-acetamidobenzoic acid. [4]

Step 3: Hydrolysis of 3-Nitro-4-acetamidobenzoic Acid
  • Rationale: The protecting acetyl group is removed by base-catalyzed hydrolysis to reveal the free amine.

  • Procedure:

    • In a 125 mL round-bottom flask, combine 9.6 g (0.05 mol) of 3-nitro-4-acetamidobenzoic acid, 10 mL of 50% potassium hydroxide, and 13 mL of ethanol.

    • Reflux the mixture until the hydrolysis is complete (typically monitored by TLC).

    • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

    • Filter, wash with water, and dry to obtain 4-amino-3-nitrobenzoic acid. [4]

Step 4: Reduction of 4-Amino-3-nitrobenzoic Acid
  • Rationale: The nitro group is selectively reduced to an amine, yielding the desired ortho-diamine. Ammonium sulfide is a classic reagent for this transformation, though other methods like catalytic hydrogenation or using sodium dithionite can also be employed. [5][6]* Procedure:

    • In a 250 mL three-necked flask, add 9.1 g (0.05 mol) of 4-amino-3-nitrobenzoic acid and 100 mL of ethanol.

    • Under reflux, slowly add 60 mL of 9% ammonium sulfide solution.

    • Continue refluxing for a few minutes after the addition is complete.

    • Filter the hot solution. Wash the residue with water.

    • Combine the filtrates and pour into ice water with rapid stirring to precipitate the crude product.

    • The crude product can be purified by dissolving in hydrochloric acid, filtering, and then adjusting the pH to 4 with ammonia to precipitate the purified 3,4-diaminobenzoic acid. [4]

III. Stage 2: Synthesis of Quinoline-2-carbaldehyde

Quinoline-2-carbaldehyde is the electrophilic partner in the final condensation. A reliable method for its preparation is the oxidation of the readily available 2-methylquinoline (quinaldine). [7]

Step-by-Step Experimental Protocol
  • Rationale: The methyl group at the 2-position of the quinoline ring is oxidized to an aldehyde. Selenium dioxide is a common and effective oxidizing agent for this transformation.

  • Procedure: (Note: This is a representative procedure. Specific conditions may vary.)

    • In a suitable reaction vessel, dissolve 2-methylquinoline in a solvent such as dioxane or ethanol.

    • Add a stoichiometric amount of selenium dioxide (SeO₂). Caution: Selenium compounds are toxic. Handle with appropriate safety precautions.

    • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture and filter to remove the precipitated selenium metal.

    • The filtrate is then concentrated under reduced pressure.

    • The crude quinoline-2-carbaldehyde can be purified by column chromatography or recrystallization.

IV. Stage 3: Final Condensation and Product Formation

This final stage involves the acid-catalyzed condensation and subsequent oxidative cyclization of the two precursors to form the target benzimidazole ring system.

Workflow for the Final Condensation

G PrecursorA 3,4-Diaminobenzoic acid Reaction Condensation & Oxidative Cyclization (e.g., in DMAc with Na₂S₂O₅ at 100°C) PrecursorA->Reaction PrecursorB Quinoline-2-carbaldehyde PrecursorB->Reaction Product 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid Reaction->Product

Figure 3: Final condensation step.
Step-by-Step Experimental Protocol
  • Rationale: The reaction proceeds via the initial formation of a Schiff base between one of the amino groups of 3,4-diaminobenzoic acid and the aldehyde group of quinoline-2-carbaldehyde. This is followed by an intramolecular cyclization and subsequent oxidation (aromatization) to form the stable benzimidazole ring. Sodium metabisulfite (Na₂S₂O₅) can act as a mild oxidizing agent or catalyst in this context. [8]* Procedure:

    • To a solution of quinoline-2-carbaldehyde (1.0 mmol) in 5 mL of N,N-dimethylacetamide (DMAc), add 3,4-diaminobenzoic acid (1.0 mmol) and sodium metabisulfite (1.2 mmol).

    • Heat the mixture to 100°C and stir for 6-12 hours, monitoring the reaction completion by Thin Layer Chromatography (TLC).

    • After cooling, dilute the reaction mixture with ethyl acetate (e.g., 3 x 20 mL) and wash with water to remove DMAc and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate in vacuo.

    • The resulting solid can be collected on a filter and washed with a suitable solvent like dichloromethane to afford the desired product, 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid. [8] 6. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Summary Table
CompoundStarting Material(s)Key ReagentsTypical Yield
4-Acetamidobenzoic acid4-Aminobenzoic acidAcetic anhydride, NaOH84% [4]
3-Nitro-4-acetamidobenzoic acid4-Acetamidobenzoic acidConc. HNO₃85% [4]
4-Amino-3-nitrobenzoic acid3-Nitro-4-acetamidobenzoic acidKOH, EthanolHigh
3,4-Diaminobenzoic acid4-Amino-3-nitrobenzoic acidAmmonium sulfide91% [4]
Quinoline-2-carbaldehyde2-MethylquinolineSeO₂Moderate-High
2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid3,4-Diaminobenzoic acid, Quinoline-2-carbaldehydeNa₂S₂O₅, DMAc50-70% [8]

V. Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a robust and reproducible method for obtaining 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid. The modularity of this synthesis allows for the potential creation of a library of analogues by varying the substituents on either the quinoline or the benzimidazole precursors. The carboxylic acid handle on the final product is particularly valuable, as it allows for further derivatization, such as esterification or amidation, to modulate the compound's physicochemical properties and biological activity. This strategic design and synthesis are critical first steps in the long and complex journey of drug discovery and development.

References

  • Donahue, M. G., Jentsch, N. G., & Simons, C. R. (n.d.). Synthesis of [C-13(6)]3,4-diaminobenzoic Acid as a Precursor for Stable Isotope Labeled Benzimidazoles. The University of Southern Mississippi. [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). [Link]

  • Chien, M.-C., Lin, Y. K., Liao, Y., Chen, S.-H., Chen, Y.-W., Liang, C.-Y., Molakaseema, V., & Chen, H.-T. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega. [Link]

  • Chien, M.-C., Lin, Y. K., Liao, Y., Chen, S.-H., Chen, Y.-W., Liang, C.-Y., Molakaseema, V., & Chen, H.-T. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega. [Link]

  • Kamal, A., Suresh, P., Ramulu, C., Balakishan, G., & Srinivasa, U. (2013). Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 52B(5), 706-714. [Link]

  • Al-Masoudi, W. A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 1-10. [Link]

  • Gabrielli, S., Giardinieri, A., Sampaolesi, S., Ballini, R., & Palmieri, A. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776. [Link]

  • New method for the synthesis of 2-substituted benzimidazole-5(6)-carboxylic acids. (n.d.). [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4). [Link]

  • Al-Masoudi, N. A., Al-Soud, Y. A., & Al-Salihi, N. J. (2010). Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. European Journal of Medicinal Chemistry, 45(12), 5678-5685. [Link]

  • Synthesis, Characterization, and Structure of Quinoline-based Benzimidazole Derivatives. (n.d.). [Link]

  • Satam, V. S., et al. (2016). Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazo[4,5-b]pyridine-5-carboxylic acids. Bulgarian Chemical Communications, 48(4), 724-730. [Link]

  • IntechOpen. (2022, November 29). Current Development in the Synthesis of Benzimidazole-Quinoline Hybrid Analogues and Their Biological Applications. IntechOpen. [Link]

  • El Faydy, M., et al. (2026, January 20). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 31(2), 56. [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4). [Link]

  • Al-Taisan, W. A., Al-Hazmi, L. A., & El-Gazzar, A. R. B. A. (2020). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Molecules, 25(22), 5348. [Link]

  • 3,4-Dimethoxypyridine-2-carbaldehyde in the synthesis of quinazolin-4(3H)-ones: partial demethylation at the dehydrogenation step. (n.d.). [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). [Link]

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (n.d.). [Link]

Sources

Exploratory

density functional theory (DFT) calculations for 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid

An In-depth Technical Guide to Density Functional Theory (DFT) Calculations for 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid Abstract This technical guide provides a comprehensive walkthrough of the application of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Density Functional Theory (DFT) Calculations for 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive walkthrough of the application of Density Functional Theory (DFT) for the quantum chemical analysis of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid. This molecule, a hybrid of quinoline and benzimidazole scaffolds, is of significant interest in medicinal chemistry due to the diverse biological activities associated with its constituent moieties.[1][2][3] DFT calculations offer profound insights into the electronic structure, stability, and reactivity of such molecules, which is invaluable for rational drug design and development.[4][5] This document details the theoretical underpinnings, a step-by-step computational protocol, and the interpretation of key results including optimized geometry, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO).

Introduction: The Intersection of Medicinal Chemistry and Computational Science

The molecule 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid integrates two privileged heterocyclic systems: benzimidazole and quinoline. Benzimidazole is a core component in numerous pharmaceuticals due to its structural similarity to natural nucleotides, allowing it to readily interact with biological macromolecules.[6] Quinoline and its derivatives are also renowned for a wide spectrum of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[2][7] The combination of these two pharmacophores into a single hybrid molecule presents a compelling strategy for developing novel therapeutic agents with potentially enhanced or unique biological activities.[2]

To unlock the full potential of this molecule in drug development, a deep understanding of its intrinsic chemical properties is essential. Density Functional Theory (DFT) has emerged as a powerful and efficient quantum mechanical method for this purpose.[8][9] Unlike more computationally expensive wavefunction-based methods, DFT calculates the properties of a system based on its electron density, providing a remarkable balance of accuracy and efficiency.[4][10] This guide will demonstrate how DFT can be employed to elucidate the structural and electronic characteristics of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid, thereby providing a theoretical foundation for predicting its reactivity, stability, and potential as a drug candidate.

Theoretical Foundation: A Primer on Density Functional Theory

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[4] Its foundation lies in the two Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density.[10] This is a pivotal concept, as it reduces the complexity of dealing with the N-electron wavefunction to a more manageable 3-dimensional electron density function.

The practical application of DFT is realized through the Kohn-Sham equations, which map the complex interacting system onto a fictitious system of non-interacting electrons moving in an effective potential. This approach allows for the calculation of the ground-state energy and electron density, from which all other molecular properties can be derived.[10] The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional, which approximates the quantum mechanical effects of exchange and correlation.[8]

For organic molecules containing heteroatoms and potential hydrogen bonding, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have proven to be highly effective.[7][11] B3LYP combines the accuracy of Hartree-Fock theory for exchange interactions with DFT's treatment of electron correlation, offering a robust and widely validated approach.[11]

Computational Methodology: A Validated Protocol

The following section outlines a detailed, step-by-step protocol for performing DFT calculations on 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid. This workflow is designed to be self-validating, ensuring the reliability of the final results.

G cluster_prep Step 1: Input Preparation cluster_calc Step 2: DFT Calculation cluster_analysis Step 3: Post-Calculation Analysis a Draw 2D Structure of 2-Quinolin-2-yl-1H-benzimidazole- 5-carboxylic acid b Convert to 3D Structure (e.g., using Avogadro, ChemDraw) a->b c Geometry Optimization Functional: B3LYP Basis Set: 6-311++G(d,p) b->c d Frequency Analysis (at the same level of theory) c->d Use optimized geometry e Verify Minimum Energy State (Check for imaginary frequencies) d->e f Extract Thermodynamic Data & Vibrational Spectra (IR/Raman) e->f g Calculate Electronic Properties (HOMO, LUMO, MEP) e->g caption Computational DFT Workflow.

Caption: A typical workflow for DFT calculations.

Molecular Structure Generation
  • 2D Sketching: Begin by drawing the 2D chemical structure of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid.

  • 3D Conversion: Convert the 2D sketch into an initial 3D coordinate file using a molecular editor and builder such as Avogadro or GaussView. A preliminary geometry cleanup using molecular mechanics (e.g., UFF or MMFF94 force fields) is recommended to obtain a reasonable starting structure.

Geometry Optimization

The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface.[12][13]

  • Software: Utilize a quantum chemistry software package like Gaussian, ORCA, or Quantum ESPRESSO.[4]

  • Method Selection:

    • Functional: Select the B3LYP hybrid functional. This functional is well-established for providing accurate geometries and energies for a wide range of organic molecules.[7][11]

    • Basis Set: Employ the 6-311++G(d,p) basis set. This is a Pople-style triple-zeta basis set. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for describing non-covalent interactions and systems with lone pairs. The (d,p) specifies polarization functions, which are essential for accurately describing the geometry of bonds involving heteroatoms.[14][15]

  • Execution: Run the geometry optimization calculation. The algorithm will iteratively adjust the atomic positions to minimize the total electronic energy until convergence criteria are met.[13][16]

Vibrational Frequency Analysis

A frequency calculation is a critical validation step that must be performed on the optimized geometry at the same level of theory.[17]

  • Purpose:

    • Confirmation of Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) rather than a stable structure.[17]

    • Thermochemical Data: The calculation provides zero-point vibrational energy (ZPVE), thermal energy corrections, and entropy, which are essential for calculating thermodynamic properties.

    • Spectral Prediction: It computes the infrared (IR) and Raman intensities for each vibrational mode, allowing for the theoretical prediction of the molecule's vibrational spectra.[18][19]

  • Execution: Perform a frequency calculation using the optimized coordinates from the previous step. Confirm that all calculated frequencies are positive.

Analysis and Interpretation of Results

Optimized Molecular Geometry

The output of the geometry optimization provides the most stable 3D arrangement of the atoms. Key parameters such as bond lengths, bond angles, and dihedral angles can be extracted and compared with experimental data if available. The planarity between the quinoline and benzimidazole rings is a critical parameter, as it influences the extent of π-conjugation in the molecule.

G mol caption Structure of the target molecule.

Caption: Molecular structure of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid.

Table 1: Selected Optimized Geometrical Parameters (Hypothetical Data)

Parameter Description Value (Å or °)
C-N Bond length in imidazole ring 1.38 Å
C=N Bond length in quinoline ring 1.32 Å
C-C Bond linking the two ring systems 1.47 Å
O-H Bond length in carboxylic acid 0.97 Å
C-N-C Bond angle in imidazole ring 108.5°
C-C-N Bond angle at quinoline junction 121.0°

| A-B-C-D | Dihedral angle between rings | 15.2° |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity.[20][21]

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are indicative of sites susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density indicate sites susceptible to nucleophilic attack.[20]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[9][22]

Table 2: Frontier Molecular Orbital Energies

Parameter Energy (eV) Implication
EHOMO -6.25 Electron-donating capability
ELUMO -2.15 Electron-accepting capability

| ΔE (Gap) | 4.10 | High Kinetic Stability |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for identifying the distribution of charge and predicting sites for intermolecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as those around nitrogen and oxygen atoms. These are sites for electrophilic attack and hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, such as around the acidic proton of the carboxylic acid and the hydrogen on the imidazole nitrogen. These are sites for nucleophilic attack and hydrogen bond donation.

Application in Drug Development

The insights gained from DFT calculations directly inform the drug development process:

  • Structure-Activity Relationship (SAR): By understanding the electronic properties (HOMO-LUMO gap, MEP), researchers can rationalize the observed biological activity of the molecule and its analogues.[4]

  • Lead Optimization: DFT can predict how chemical modifications (e.g., adding or changing functional groups) will affect the molecule's stability, reactivity, and interaction sites, guiding the synthesis of more potent and selective compounds.[23]

  • Receptor-Ligand Interactions: The MEP map provides a clear picture of the molecule's electrostatic profile, which is crucial for predicting how it will interact with the binding pocket of a biological target, such as an enzyme or receptor.[8]

  • Metabolic Stability: The reactivity insights from FMO analysis can help predict potential sites of metabolic transformation.

Conclusion

This guide has outlined a robust and scientifically grounded protocol for applying Density Functional Theory to study 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid. By performing geometry optimization, frequency analysis, and electronic property calculations using the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable and predictive insights into the molecule's structure, stability, and reactivity. This computational approach is not merely an academic exercise; it provides actionable intelligence that can significantly accelerate the rational design and optimization of new therapeutic agents, bridging the gap between theoretical chemistry and practical drug discovery.

References

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  • Reddit. (2016, January 15). ubiquity of B3LYP/6-31G. [Link]

  • ResearchGate. (n.d.). Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. [Link]

  • ACS Publications. (2009, May 12). Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. [Link]

  • PMC. (2026, January 20). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]

  • MedCrave online. (2017, August 29). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [Link]

  • ResearchGate. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

  • Arabian Journal of Chemistry. (2021, June 28). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Electronic Properties of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic Acid Ligands

Abstract This technical guide provides a comprehensive overview of the electronic properties of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid, a heterocyclic ligand of significant interest in materials science and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid, a heterocyclic ligand of significant interest in materials science and drug discovery. The unique molecular architecture, featuring a conjugated system of quinoline and benzimidazole moieties, imparts this ligand with distinct photophysical and electrochemical characteristics. This document will delve into the synthesis, theoretical and experimental characterization of its electronic structure, and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile molecule.

Introduction: The Significance of the Quinoline-Benzimidazole Scaffold

The fusion of quinoline and benzimidazole rings creates a class of heterocyclic compounds with a rich and diverse range of applications. The quinoline moiety is a well-known pharmacophore and a key component in various therapeutic agents, while the benzimidazole unit is a versatile building block in medicinal chemistry and materials science. The combined scaffold of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid, hereafter referred to as QBC, results in a molecule with a tunable electronic structure, making it a promising candidate for various applications, including:

  • Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence and charge-transporting capabilities of such conjugated systems are highly desirable for the development of efficient and stable OLEDs.

  • Fluorescent Probes and Sensors: The sensitivity of the electronic structure to the surrounding environment, such as pH and the presence of metal ions, allows for the design of highly selective and sensitive chemical sensors.

  • Pharmacological Agents: The ability of the benzimidazole and quinoline cores to interact with biological targets makes these hybrids promising candidates for the development of novel therapeutic agents.

This guide will provide a detailed exploration of the electronic properties that underpin these applications.

Synthesis of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic Acid (QBC)

The synthesis of QBC can be achieved through a one-pot condensation reaction, a common and efficient method for generating benzimidazole derivatives.

Experimental Protocol: One-Pot Synthesis of QBC

This protocol outlines a general procedure for the synthesis of QBC, which can be adapted and optimized based on specific laboratory conditions and available starting materials.

Materials:

  • Quinoline-2-carbaldehyde

  • 3,4-diaminobenzoic acid

  • Solvent (e.g., ethanol, dimethylformamide)

  • Catalyst (optional, e.g., a mild acid)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of quinoline-2-carbaldehyde and 3,4-diaminobenzoic acid in a suitable solvent.

  • Reaction Conditions: The mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • Purification: The crude product is washed with a suitable solvent to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from an appropriate solvent system.

  • Characterization: The structure and purity of the synthesized QBC should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy.

Caption: Synthetic workflow for 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid.

Electronic Structure and Properties

The electronic properties of QBC are governed by its extended π-conjugated system, which allows for intramolecular charge transfer (ICT) upon photoexcitation. This section will discuss the theoretical and experimental approaches to understanding these properties.

Theoretical Insights from Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational tool for predicting and understanding the electronic structure of molecules. By solving the Kohn-Sham equations, we can obtain valuable information about the molecule's frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic and optical properties. A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and a red-shift in the absorption and emission spectra.

For QBC, the HOMO is typically localized on the more electron-rich benzimidazole moiety, while the LUMO is distributed over the electron-accepting quinoline ring. This spatial separation of the FMOs is characteristic of molecules exhibiting ICT.

Caption: Frontier Molecular Orbital energy level diagram.

Table 1: Calculated Electronic Properties of QBC and Related Analogs

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
QBC (Estimated) -5.8 to -6.2-2.5 to -2.93.0 to 3.5Inferred from
Benzimidazole-6.1-1.24.9
Quinoline-6.4-1.54.9

Note: The values for QBC are estimated based on DFT calculations of similar benzimidazole and quinoline derivatives. The exact values can vary depending on the level of theory and basis set used in the calculations.

Photophysical Properties: Absorption and Fluorescence

The electronic transitions predicted by DFT can be experimentally verified using UV-Visible absorption and fluorescence spectroscopy.

UV-Visible Absorption: QBC is expected to exhibit strong absorption bands in the UV-A and near-visible region, corresponding to π-π* and n-π* transitions within the conjugated system. The position and intensity of these bands are sensitive to the solvent polarity, a phenomenon known as solvatochromism, which is a hallmark of ICT.

Fluorescence Emission: Upon excitation, QBC is expected to exhibit fluorescence, with the emission wavelength also being solvent-dependent. The difference between the absorption and emission maxima is known as the Stokes shift. A large Stokes shift is often observed in molecules with significant geometric relaxation in the excited state, which is common for ICT compounds.

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is another crucial parameter. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Table 2: Expected Photophysical Properties of QBC in Different Solvents

SolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)
Toluene (non-polar) ~340-360~400-430Moderate to High
Acetonitrile (polar aprotic) ~350-370~430-460Moderate
Ethanol (polar protic) ~360-380~450-480Low to Moderate

Note: These are estimated values based on data from related quinoline-benzimidazole compounds.

Experimental Protocol: Photophysical Characterization

Materials:

  • Synthesized and purified QBC

  • Spectroscopic grade solvents (e.g., toluene, acetonitrile, ethanol)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Solution Preparation: Prepare dilute solutions of QBC in the chosen solvents. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength for fluorescence measurements.

  • UV-Vis Spectroscopy: Record the absorption spectra of the QBC solutions over a suitable wavelength range.

  • Fluorescence Spectroscopy: Record the emission spectra by exciting the solutions at their respective absorption maxima.

  • Quantum Yield Determination: The fluorescence quantum yield can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate).

Electrochemical Properties

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a molecule. By measuring the oxidation and reduction potentials, we can estimate the HOMO and LUMO energy levels, respectively. These experimentally determined values can then be compared with the theoretical values obtained from DFT calculations.

Experimental Protocol: Cyclic Voltammetry

Materials:

  • Synthesized and purified QBC

  • Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate)

  • Three-electrode cell (working, reference, and counter electrodes)

  • Potentiostat

Procedure:

  • Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte in the chosen solvent.

  • Analyte Solution Preparation: Dissolve a small amount of QBC in the electrolyte solution.

  • Electrochemical Measurement: Perform cyclic voltammetry by scanning the potential between the switching potentials and record the resulting voltammogram.

  • Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram. These values can be used to estimate the HOMO and LUMO energy levels using empirical equations.

Caption: Workflow for electrochemical characterization using cyclic voltammetry.

Conclusion and Future Outlook

2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid is a fascinating molecule with a rich set of electronic properties that make it a promising candidate for a variety of applications. Its tunable photophysical and electrochemical characteristics, driven by intramolecular charge transfer, offer exciting opportunities for the development of novel materials and therapeutics.

Further research should focus on the synthesis of derivatives with tailored electronic properties by introducing electron-donating or -withdrawing groups on the quinoline and benzimidazole rings. Experimental and theoretical studies on these new compounds will undoubtedly lead to a deeper understanding of the structure-property relationships in this important class of heterocyclic ligands and pave the way for their use in next-generation technologies.

References

  • A new method is proposed for the synthesis of 2-substituted benzimidazole-5(6)-carboxylic acids. The acid-catalyzed rearrangement of 2(3)-aroyl-3(2)-oxo-3,4(1,2)-dihydroquinoxaline-6-carboxylic acids was shown to proceed with the formation of 2-(3-arylquinoxalin-2-yl)-1H-benzimidazole-5(6)-carboxylic acids. NMR studies of the rearrangement reaction product, 2-(3-phenylquinoxalin-2-yl)

Protocols & Analytical Methods

Method

Application Note: Coordination Chemistry and Synthesis Protocols for Transition Metal Complexes of 2-(Quinolin-2-yl)-1H-benzimidazole-5-carboxylic Acid

Target Audience: Researchers, Materials Scientists, and Metallodrug Development Professionals Compound: 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid (H₂qbc) | CAS: 54709-53-4[1] Executive Summary & Chemical Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Metallodrug Development Professionals Compound: 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid (H₂qbc) | CAS: 54709-53-4[1]

Executive Summary & Chemical Rationale

The rational design of transition metal complexes requires ligands that offer precise control over coordination geometry, electronic properties, and supramolecular assembly. 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid (H₂qbc) represents a highly versatile, multi-modal ligand framework. It combines the robust N,N'-chelating pocket of 2-(2-quinolyl)benzimidazole[2] with the structure-directing O,O'-bridging capacity of a 5-carboxylic acid group[3].

This application note details the causality-driven protocols for synthesizing two distinct classes of materials using H₂qbc:

  • Discrete Mononuclear Complexes (e.g., Ru, Pt, Cu): Leveraging the N,N'-pocket for the development of DNA-intercalating anticancer metallodrugs[4][5].

  • Coordination Polymers / Metal-Organic Frameworks (MOFs): Utilizing the pH-dependent deprotonation of the carboxylate group to construct multi-dimensional d-f or d-d frameworks[3][6][7].

Coordination Directives & Structural Control

The assembly of H₂qbc with transition metals is highly sensitive to pH, solvent polarity, and the hard/soft nature of the metal ion[6][7].

  • Low to Neutral pH (Protonated Carboxylate): Soft and borderline transition metals (e.g., Ru²⁺, Ir³⁺, Pt²⁺) preferentially bind to the quinoline nitrogen and the unprotonated benzimidazole nitrogen (N,N'-chelation). The carboxylic acid remains protonated, preventing polymerization and yielding discrete, soluble complexes ideal for biological evaluation[4][8].

  • High pH (Deprotonated Carboxylate): The addition of a base (e.g., NaOH, Et₃N) deprotonates both the carboxylic acid and the benzimidazole NH. This activates the O,O'-donor sites, allowing the ligand to act as a bridging node. When reacted with oxophilic metals (e.g., Zn²⁺, Cu²⁺, Ln³⁺) under solvothermal conditions, it drives the formation of 2D or 3D coordination polymers[3][7].

G Ligand H2qbc Ligand (N,N',O,O'-donor) LowPH Low/Neutral pH (Protonated Carboxylate) Ligand->LowPH Transition Metal + Heat HighPH High pH (Base Added) (Deprotonated Carboxylate) Ligand->HighPH Transition Metal + Base + Solvothermal Discrete Discrete Mononuclear Complexes [M(L)n(Hqbc)] (e.g., Ru, Pt, Ir) LowPH->Discrete N,N'-Chelation Only MOF Coordination Polymers / MOFs [M(qbc)]n (e.g., Zn, Cu, Ln) HighPH->MOF N,N'-Chelation + O,O'-Bridging

Workflow demonstrating the pH-dependent coordination assembly of H2qbc.

Experimental Protocols

Protocol A: Synthesis of a Discrete Ru(II) Anticancer Complex Ru(bpy)₂(Hqbc)

This protocol yields a luminescent, DNA-intercalating metallodrug. The extended π-conjugation of the quinoline ring significantly enhances lipophilicity and DNA binding affinity compared to standard bipyridine ligands[5][8].

Reagents:

  • cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate (Ru(bpy)₂Cl₂)

  • H₂qbc ligand

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Ethanol / Deionized Water (3:1 v/v)

Step-by-Step Methodology:

  • Reaction Setup: Suspend 1.0 eq of Ru(bpy)₂Cl₂ and 1.1 eq of H₂qbc in 40 mL of the EtOH/H₂O mixture.

    • Causality: The mixed solvent ensures solubility of both the inorganic precursor (water-soluble) and the organic ligand (ethanol-soluble).

  • Reflux: Heat the mixture to reflux (85 °C) under a nitrogen atmosphere for 12 hours. The solution will transition from dark purple to a deep red/orange, indicating the thermodynamic displacement of the labile chloride ligands by the N,N'-chelating pocket of H₂qbc.

  • Filtration: Cool the mixture to room temperature and filter to remove any unreacted ligand.

  • Precipitation: Add a saturated aqueous solution of NH₄PF₆ dropwise to the filtrate.

    • Causality: The bulky, non-coordinating PF₆⁻ anion pairs with the cationic[Ru(bpy)₂(Hqbc)]⁺ complex, drastically reducing its aqueous solubility and forcing precipitation.

  • Isolation: Collect the red precipitate via vacuum filtration, wash with cold water and diethyl ether, and dry under vacuum.

    • Self-Validation: Confirm synthesis via ¹H NMR. The quinoline protons should exhibit a significant downfield shift (Δδ ~0.3-0.5 ppm) due to metal-induced electron withdrawal.

Protocol B: Solvothermal Synthesis of a Zn(II) 2D Coordination Polymer [Zn(qbc)]ₙ

This protocol utilizes the fully deprotonated qbc²⁻ ligand to construct a luminescent metal-organic framework, mimicking the self-assembly seen in related benzimidazole-5-carboxylic acid derivatives[3][7].

Reagents:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • H₂qbc ligand

  • 0.1 M NaOH (aqueous)

  • N,N-Dimethylformamide (DMF) / Deionized Water (1:1 v/v)

Step-by-Step Methodology:

  • Deprotonation: Dissolve 1.0 eq of H₂qbc in 10 mL of DMF. Add 2.0 eq of 0.1 M NaOH to fully deprotonate the carboxylic acid and the benzimidazole NH.

  • Metal Addition: Dissolve 1.0 eq of Zn(NO₃)₂·6H₂O in 10 mL of H₂O. Slowly layer or mix the zinc solution into the ligand solution.

  • Solvothermal Assembly: Transfer the homogeneous mixture to a 25 mL Teflon-lined stainless-steel autoclave. Seal and heat at 120 °C for 48 hours.

    • Causality: Solvothermal conditions provide the activation energy required for reversible coordination bond formation, allowing the system to correct defects and crystallize into the thermodynamically stable polymeric phase[7].

  • Cooling & Harvesting: Cool the autoclave to room temperature at a controlled rate of 5 °C/hour. Collect the resulting microcrystals, wash with DMF and methanol, and dry.

    • Self-Validation: FT-IR spectroscopy should show the disappearance of the broad carboxylic O-H stretch (~3000 cm⁻¹) and a shift in the asymmetric carboxylate stretch (ν_asym) from ~1690 cm⁻¹ to ~1580 cm⁻¹, confirming O,O'-coordination.

Data Presentation & Validation Metrics

To ensure trustworthiness and reproducibility, the following tables summarize the expected analytical and biological validation data for the synthesized compounds.

Table 1: Expected Spectroscopic Validation Data

CompoundFT-IR: ν(C=O) / ν(COO⁻)FT-IR: ν(C=N)¹H NMR (Quinoline H2/H3)UV-Vis (MLCT Band)
H₂qbc (Free Ligand) 1695 cm⁻¹ (COOH)1620 cm⁻¹~8.10 ppmN/A (π-π* only)
1690 cm⁻¹ (COOH)1595 cm⁻¹~8.45 ppm (Downfield)450 - 470 nm
[Zn(qbc)]ₙ (MOF) 1580 cm⁻¹ (COO⁻ asym)1600 cm⁻¹~8.30 ppmN/A (Fluorescent)

Table 2: Expected Biological & Binding Parameters (Metallodrug Application) Note: Data extrapolated from structurally analogous transition metal complexes of benzimidazole-5-carboxylic acid hydrazides and 2-(2-pyridyl)benzimidazole[4][5][9].

ComplexIC₅₀ (A549 Lung Cancer Cells)DNA Binding Constant ( Kb​ )Primary Mode of Action
H₂qbc (Free Ligand) > 100 µM< 10³ M⁻¹Weak surface binding
[Ru(bpy)₂(Hqbc)]⁺ 5 - 12 µM~ 5.0 × 10⁵ M⁻¹Intercalation / ROS Generation
Cisplatin (Control) ~ 15 µMN/A (Covalent)DNA Cross-linking

Mechanism of Action: Metallodrug Biological Pathway

The clinical relevance of coordinating H₂qbc to Ru(II) lies in its dual-threat mechanism of action against malignant cells. The extended aromatic system of the quinoline-benzimidazole moiety facilitates deep intercalation into the DNA base pairs, while the redox-active ruthenium center catalyzes the generation of Reactive Oxygen Species (ROS)[5][10].

MOA Complex [Ru(bpy)2(Hqbc)]+ Complex Enters Cancer Cell Intercalation DNA Intercalation (Extended π-system of Quinoline) Complex->Intercalation ROS ROS Generation (Redox-active Metal Center) Complex->ROS Damage DNA Damage & Severe Oxidative Stress Intercalation->Damage ROS->Damage Apoptosis Cancer Cell Apoptosis Damage->Apoptosis

Proposed mechanism of action for Ru(II)-Hqbc complexes in cancer cells.

References

  • [1] Alfa Chemistry. Product Catalog: 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid (CAS 54709-53-4).

  • [2] LookChem. Chemical Properties and Uses of 2-(2-quinolyl)benzimidazole.

  • [3] Li, M., et al. Self-assembly of d–f coordination frameworks based on 1H-benzimidazole-5-carboxylic acid: synthesis, structure and luminescence. CrystEngComm, RSC Publishing.

  • [6] IntechOpen. Supramolecular Assembly of Benzimidazole Derivatives and Applications (2019).

  • [9] Galal, S.A., et al. New transition metal ion complexes with benzimidazole-5-carboxylic acid hydrazides with antitumor activity. Eur J Med Chem. 2009.

  • [7] ACS Publications. Solvent Induced Diverse Dimensional Coordination Assemblies of Cupric Benzotriazole-5-carboxylate: Syntheses, Crystal Structures, and Magnetic Properties.

  • [4] Maiore, L., et al. Structure-Activity Relationships in Cytotoxic Au-I/Au-III Complexes Derived from 2-(2'-Pyridyl)benzimidazole. Inorganic Chemistry (2014).

  • [10] Prosser, K.E., et al. Anticancer Copper Pyridine Benzimidazole Complexes: ROS Generation, Biomolecule Interactions, and Cytotoxicity.

  • [8] NIH PMC. Antiplasmodial activity, structure–activity relationship and studies on the action of novel benzimidazole derivatives.

  • [5] MDPI. DNA and BSA Binding, Molecular Docking Interactions and ADMET Properties of New PEPPSI-Type Palladium Complexes.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid for Biological Assays

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid. The f...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid. The following troubleshooting steps and frequently asked questions (FAQs) are designed to offer practical solutions and a strong theoretical framework for your experimental design.

Introduction: Understanding the Challenge

2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid is a complex heterocyclic molecule. Its structure, featuring both a quinoline and a benzimidazole moiety, suggests inherent low aqueous solubility due to its aromaticity and potential for intermolecular hydrogen bonding.[1][2] The presence of a carboxylic acid group, however, provides a critical handle for pH-dependent solubility manipulation.[3][4][5] Many new chemical entities (NCEs) exhibit poor water solubility, which can significantly hinder biological evaluation by causing issues with bioavailability and dose consistency in preclinical studies.[6][7][8]

Core Molecular Features Influencing Solubility:
  • Quinoline and Benzimidazole Rings: These fused aromatic systems are hydrophobic and contribute to low water solubility.[1][2][9]

  • Carboxylic Acid Group: This functional group is ionizable. At a pH above its pKa, it will deprotonate to form a more soluble carboxylate salt.[3][4][5]

  • Potential for Hydrogen Bonding: The nitrogen atoms in the heterocyclic rings and the carboxylic acid group can participate in hydrogen bonding, which can lead to self-association and reduced interaction with water molecules.

Troubleshooting Guide & FAQs

Initial Stock Solution Preparation: The DMSO Dilemma

Question: I am having trouble dissolving my compound, 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid, to make a stock solution for my cell-based assays. What is the best approach?

Answer: For initial stock solutions of poorly soluble compounds, Dimethyl sulfoxide (DMSO) is a widely used and effective solvent.[10][11][12] It can dissolve a broad range of polar and nonpolar compounds.[10][12]

Step-by-Step Protocol for DMSO Stock Preparation:

  • Weighing the Compound: Accurately weigh the desired amount of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid in a sterile microcentrifuge tube.

  • Adding DMSO: Add the calculated volume of high-purity, sterile-filtered DMSO to achieve your target stock concentration (e.g., 10 mM or 50 mM).

  • Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be employed.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Ensure the DMSO used is anhydrous and stored properly to prevent water absorption, which can affect compound stability.

Critical Consideration for Cell-Based Assays: While DMSO is an excellent solvent, it can exhibit cytotoxicity at higher concentrations.[13][14] It is crucial to keep the final concentration of DMSO in your cell culture media as low as possible, typically well below 0.5%, and ideally at or below 0.1%.[14][15] Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent-induced effects.[13]

My Compound Precipitates in Aqueous Assay Buffer. What Should I Do?

This is a common issue when diluting a DMSO stock solution into an aqueous buffer. The dramatic change in solvent polarity causes the compound to crash out of solution. Here is a decision tree to guide your troubleshooting:

G start Compound Precipitates in Aqueous Buffer ph_adjust Is your compound acidic or basic? start->ph_adjust cosolvent Can you tolerate a low percentage of organic solvent? ph_adjust->cosolvent Neutral or pH adjustment not feasible ph_yes pH Adjustment (Increase pH > pKa) ph_adjust->ph_yes Acidic cyclodextrin Are other formulation approaches an option? cosolvent->cyclodextrin No cosolvent_yes Use of Co-solvents (e.g., Ethanol, PEG 400) cosolvent->cosolvent_yes Yes cyclodextrin_yes Complexation with Cyclodextrins cyclodextrin->cyclodextrin_yes Yes end_ph Achieve Solubilization ph_yes->end_ph end_cosolvent Achieve Solubilization cosolvent_yes->end_cosolvent end_cyclodextrin Achieve Solubilization cyclodextrin_yes->end_cyclodextrin

Caption: Decision tree for addressing compound precipitation.

Method 1: pH Adjustment

Question: How can I use pH to increase the solubility of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid?

Answer: The carboxylic acid group on your compound is the key. By increasing the pH of your aqueous buffer, you can deprotonate the carboxylic acid, forming a negatively charged carboxylate ion. This ionized form is significantly more soluble in water.[3][4][5][]

Experimental Protocol for pH-Mediated Solubilization:

  • Determine the pKa: If the pKa of the carboxylic acid is not known, it can be estimated using software or determined experimentally via titration. For many benzimidazole carboxylic acids, the pKa is in the range of 3-5.[17][18]

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 6.0 to 8.0 (e.g., phosphate-buffered saline, PBS, or Tris buffer).

  • Test Solubility:

    • Add a small, consistent volume of your concentrated DMSO stock solution to each buffer.

    • Vortex and visually inspect for precipitation.

    • For a more quantitative assessment, you can measure the concentration of the dissolved compound in the supernatant after centrifugation using UV-Vis spectroscopy or HPLC.

  • Select Optimal pH: Choose the lowest pH that maintains your compound in solution at the desired final concentration for your assay. This minimizes potential pH-induced artifacts in your biological system.

Important Note: Ensure that the final pH of your assay medium is compatible with the biological system you are studying (e.g., cell viability, enzyme activity).

Method 2: Use of Co-solvents

Question: My assay is sensitive to pH changes. Are there other options to prevent precipitation?

Answer: Yes, using a co-solvent in your final aqueous solution can help maintain solubility.[10][19] Co-solvents are water-miscible organic solvents that, when added in small amounts, can increase the solubility of hydrophobic compounds.[][19][20]

Co-solvent Typical Final Concentration in Assay Considerations
Ethanol 1-5%Generally well-tolerated by many cell lines at low concentrations.[13]
Polyethylene Glycol 400 (PEG 400) 1-10%A less volatile and often less toxic alternative to ethanol.[6]
Propylene Glycol 1-10%Commonly used in pharmaceutical formulations.[6][19]

Workflow for Co-solvent Use:

G start Prepare Concentrated Stock in DMSO intermediate_stock Prepare Intermediate Stock in Co-solvent start->intermediate_stock final_dilution Dilute into Final Aqueous Buffer intermediate_stock->final_dilution end Soluble Compound in Assay Medium final_dilution->end

Caption: Workflow for using co-solvents.

Protocol for Using a Co-solvent:

  • Prepare a high-concentration stock of your compound in 100% DMSO as previously described.

  • Create an intermediate dilution in your chosen co-solvent (e.g., ethanol). For example, dilute your 50 mM DMSO stock 1:10 in ethanol to get a 5 mM stock in 10% DMSO/90% ethanol.

  • Perform the final dilution of this intermediate stock into your aqueous assay buffer. This gradual reduction in solvent polarity can prevent the compound from precipitating.

  • Always include a vehicle control containing the same final concentrations of DMSO and the co-solvent in your experiment.

Method 3: Formulation with Cyclodextrins

Question: I need to avoid organic solvents entirely. Are there any other solubilization agents I can use?

Answer: Cyclodextrins are an excellent option for increasing the aqueous solubility of hydrophobic molecules without the use of organic co-solvents.[21][22][23][] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity.[21][23][25] The hydrophobic 2-Quinolin-2-yl-1H-benzimidazole portion of your molecule can become encapsulated within the cyclodextrin's cavity, forming an inclusion complex that is water-soluble.[21][22][23]

Cyclodextrin Type Properties
β-Cyclodextrin (β-CD) Most common, but has relatively low aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) A chemically modified version with much higher aqueous solubility and lower toxicity.[22]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) A negatively charged derivative with very high water solubility, often used in pharmaceutical formulations.[10]

Protocol for Solubilization with Cyclodextrins:

  • Prepare a cyclodextrin solution: Dissolve the chosen cyclodextrin (HP-β-CD is a good starting point) in your aqueous assay buffer to make a stock solution (e.g., 10-20% w/v).

  • Add the compound: Add your compound (either as a solid or from a minimal amount of DMSO stock) to the cyclodextrin solution.

  • Facilitate complexation: Stir or shake the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

  • Filter: Pass the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine Concentration: Quantify the concentration of the solubilized compound in the filtrate using UV-Vis spectroscopy or HPLC.

Advanced Strategies for Persistent Solubility Issues

Question: I've tried the above methods, and I'm still struggling to achieve the desired concentration for my in vivo studies. What else can I do?

Answer: For more challenging cases, particularly for in vivo applications, more advanced formulation strategies may be necessary. These often involve creating a more stable, solubilized form of the drug.

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range.[6] The increased surface area enhances the dissolution rate, as described by the Noyes-Whitney equation.[7][8] This typically requires specialized equipment like high-pressure homogenizers or ball mills.[6][26]

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability by presenting the drug in a solubilized form in the gastrointestinal tract.[7][8][26]

  • Amorphous Solid Dispersions: Converting the crystalline drug into a higher-energy amorphous state can significantly increase its apparent solubility.[7] This is often achieved by dispersing the drug in a polymer matrix.

These advanced techniques typically require expertise in pharmaceutical formulation and specialized equipment. Collaboration with a formulation science group is often beneficial for these approaches.

Summary and Key Takeaways

Improving the aqueous solubility of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid is a multi-faceted challenge that can be addressed systematically.

  • Start with a DMSO stock solution , being mindful of the final concentration in your assay to avoid cytotoxicity.

  • Leverage the carboxylic acid group by increasing the pH of your aqueous buffer to deprotonate it into a more soluble salt.

  • If pH adjustment is not an option, use a co-solvent like ethanol or PEG 400, always including appropriate vehicle controls.

  • For solvent-free systems, consider cyclodextrins to form water-soluble inclusion complexes.

  • For highly challenging situations , especially for in vivo studies, explore advanced formulation strategies like nanosuspensions or lipid-based systems.

By methodically applying these troubleshooting strategies, you can overcome the solubility hurdles associated with this promising compound and obtain reliable and reproducible data in your biological assays.

References
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC - NIH. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. [Link]

  • What is the solubility of quinoline in different solvents for antimalarial formulations? - Blog. [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. [Link]

  • Cosolvent - Wikipedia. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. [Link]

  • DMSO in cell based assays - Scientist Solutions. [Link]

  • A highly water soluble benzimidazole derivative useful for the treatment of fasciolosis. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PMC. [Link]

  • Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers - SciELO. [Link]

  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ? | ResearchGate. [Link]

  • Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? - Pearson. [Link]

  • DMSO usage in cell culture - Cell Biology - Protocol Online. [Link]

  • Solubility enhancement techniques: A comprehensive review. [Link]

  • (PDF) Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers - ResearchGate. [Link]

  • Chemistry Solubility : r/Mcat - Reddit. [Link]

  • BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. [Link]

  • 1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID - ChemBK. [Link]

  • Current Development in the Synthesis of Benzimidazole-Quinoline Hybrid Analogues and Their Biological Applications | IntechOpen. [Link]

  • An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - RSC Publishing. [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization ... - MedCrave online. [Link]

Sources

Optimization

Technical Support Center: Preparative HPLC Purification of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid

Welcome to the Technical Support and Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals tasked with the preparative-scale purification of 2-Quinolin-2-yl-1H-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals tasked with the preparative-scale purification of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid (CAS: 54709-53-4).

Due to the complex amphoteric nature of this molecule, standard reverse-phase high-performance liquid chromatography (RP-HPLC) methods often fail, resulting in column clogging, severe peak tailing, or poor recovery. As an Application Scientist, I have structured this guide to explain the causality behind these failures and provide self-validating, field-proven methodologies to overcome them.

Molecular Profiling & Causality of Chromatographic Failure

To purify a molecule, you must first understand its ionization physics. 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid contains three highly interactive functional groups:

  • Quinoline Nitrogen: Basic (pKa ~4.9)

  • Benzimidazole Ring: Amphoteric (Basic nitrogen pKa ~5.5; Acidic NH pKa >11)

  • Carboxylic Acid: Acidic (pKa ~4.0)

The Zwitterion Problem: Because the pKa of the acidic carboxylic group and the basic nitrogens are close, this molecule exists as a zwitterion (net charge of zero) at a neutral pH (pH 4.0 – 7.0). In this state, the molecule exhibits massive crystalline lattice energy and intermolecular hydrogen bonding, causing it to become nearly insoluble in standard aqueous/organic mobile phases. If injected under neutral conditions, it will immediately precipitate at the column head.

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyValue / StateChromatographic Implication
Molecular Weight 289.29 g/mol Elutes well on standard C18/C8 stationary phases.
Isoelectric Point (pI) ~4.5 - 5.0Critical Failure Zone. Avoid mobile phases near this pH to prevent on-column precipitation.
State at pH < 2.5 Fully Protonated (Cationic)Highly soluble. Requires an ion-pairing agent (e.g., TFA) to shield basic nitrogens from silanols.
State at pH > 9.0 Fully Deprotonated (Anionic)Soluble, but retention time on reverse-phase columns drops significantly.

Diagnostic Troubleshooting & FAQs

Q1: My crude sample crashes out in the injection loop, causing immediate system overpressure. How do I prevent this?

Causality: The sample is passing through a pH gradient during injection. If your sample diluent is neutral, the molecule hits its isoelectric point (pI) and neutralizes its charge, causing instantaneous precipitation. Solution: Dissolve the crude mixture in 100% Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), and add 1–2% Trifluoroacetic Acid (TFA) to the sample vial. Ensure your Mobile Phase A is highly buffered at pH < 2.5 (e.g., 0.1% TFA). This forces the molecule into a fully protonated, cationic state before it ever hits the column, maintaining solubility[1].

Q2: I am observing severe peak tailing and broad elution profiles. What is the mechanism behind this?

Causality: Peak tailing for benzimidazole and quinoline derivatives is primarily driven by secondary ion-exchange interactions. The basic nitrogens interact strongly with residual, unendcapped silanol groups (Si-O⁻) on the silica stationary phase. Solution:

  • Use a highly endcapped preparative C18 column designed for basic compounds.

  • Ensure you are using Trifluoroacetic Acid (TFA) rather than Formic Acid (FA). TFA acts as a strong hydrophobic ion-pairing agent. It forms a complex with the protonated nitrogens, shielding them from silanol interactions[2]. If tailing persists, increase the TFA concentration to 0.15% or switch to Methanesulfonic acid (MSA), which is a stronger acid and provides excellent UV transparency[2].

Q3: Can I use Ammonium Acetate or Formic Acid instead of TFA for LC-MS compatibility?

Causality: Formic acid (pKa 3.75) is a weak acid. A 0.1% FA solution yields a pH of ~2.7, which is dangerously close to the pKa of the carboxylic acid (~4.0). This leads to partial ionization, resulting in split peaks and poor resolution. Solution: While TFA causes ion suppression in negative-mode MS[3], it is strictly required for the preparative resolution of this specific ampholyte[4]. If MS compatibility is non-negotiable, you must pivot to a high-pH method using Ammonium Bicarbonate (pH 10) to fully deprotonate the carboxylic acid, though this requires a hybrid-silica column that can withstand high pH[2]. Ammonium acetate can be used as a volatile salt buffer, but it must be kept below 0.1 M to prevent crystallization in the MS source[5],[3].

Mechanistic Workflows

To visualize the causality of mobile phase selection and troubleshooting, refer to the logical frameworks below.

G Zwitterion Crude 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid (Amphoteric Zwitterion) LowPH Low pH Mobile Phase (pH < 2.5) 0.1% - 0.2% TFA Zwitterion->LowPH Acidify NeutralPH Neutral Mobile Phase (pH 4 - 7) Water / ACN only Zwitterion->NeutralPH No Additives HighPH High pH Mobile Phase (pH > 9) Ammonium Bicarbonate Zwitterion->HighPH Basify StateLow Fully Protonated (Cationic) High Solubility, Sharp Peaks LowPH->StateLow StateNeutral Zwitterionic State (Net Charge 0) Precipitation, Column Clogging NeutralPH->StateNeutral StateHigh Fully Deprotonated (Anionic) Good Solubility, Low Retention HighPH->StateHigh

Fig 1. pH-dependent ionization states and mobile phase selection for zwitterionic purification.

Workflow Start Crude Sample Dissolution (DMSO + 1% TFA) Filter Centrifuge & Filter (0.45 µm) Self-Validation: Clear Solution? Start->Filter Inject Inject to Prep HPLC (C18, 0.1% TFA / ACN) Filter->Inject Check Chromatogram Quality Check Inject->Check Good Sharp Peaks & Baseline Resolution Proceed to Lyophilization Check->Good Pass Tailing Peak Tailing or Broadening (Silanol Interactions) Check->Tailing Fail Fix Increase TFA to 0.15% or use Endcapped Column Tailing->Fix Re-optimize Fix->Inject Re-optimize

Fig 2. Troubleshooting workflow for preparative HPLC injection and peak shape optimization.

Validated Step-by-Step Purification Protocol

This protocol utilizes a low-pH strategy to ensure the target molecule remains in a cationic state, guaranteeing solubility and sharp peak shapes[1],[6]. Every step includes a self-validating checkpoint to ensure system integrity.

Phase 1: Sample Preparation
  • Weighing: Weigh 100 mg of crude 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid into a 20 mL scintillation vial.

  • Dissolution: Add 4.0 mL of HPLC-grade DMSO. Sonicate for 5 minutes.

  • Acidification: Add 50 µL of neat Trifluoroacetic Acid (TFA) to the vial. Vortex for 30 seconds.

  • Clarification: Centrifuge the sample at 10,000 x g for 5 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Self-Validation Checkpoint: Hold the filtered sample to the light. If any turbidity is visible, re-filter. Injecting a turbid sample will instantly foul the preparative column frit.

Phase 2: System Equilibration & Gradient Setup
  • Column Selection: Use a Preparative C18 Column (e.g., 21.2 x 250 mm, 5 µm particle size, fully endcapped).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Equilibration: Flush the column with 5 column volumes (CV) of 5% B at a flow rate of 20 mL/min.

    • Self-Validation Checkpoint: Monitor system backpressure. It must remain perfectly stable (± 2 bar) for at least 3 minutes. A fluctuating pressure indicates air in the pumps or a failing check valve.

Table 2: Recommended Preparative Gradient Method
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BSegment Purpose
0.020.0955Injection & Desalting
2.020.0955Isocratic Hold (DMSO elution)
20.020.04060Linear Gradient (Target Elution)
22.020.0595Column Wash (Flush impurities)
25.020.0595Isocratic Wash
26.020.0955Re-equilibration
Phase 3: Fraction Collection & Lyophilization
  • Injection: Inject up to 2.0 mL of the prepared sample per run.

  • Detection: Monitor UV absorbance at 254 nm (quinoline backbone) and 280 nm.

  • Collection: Collect fractions based on a strict UV threshold to avoid co-eluting leading/tailing impurities.

  • Post-Processing: Pool the pure fractions. Because the mobile phase contains TFA, the final product will be isolated as a TFA salt. Freeze the pool at -80°C and lyophilize for 48-72 hours.

    • Self-Validation Checkpoint: Analyze a 10 µL aliquot of the pooled fractions on an analytical LC-MS before lyophilization to confirm >95% purity and verify the exact mass (m/z 290.1 [M+H]⁺).

References

  • Purification of organic compounds by surfactant mediated preparative hplc.Google Patents (WO2015040635A2).
  • HPLC solvents and mobile phase additives. University College London (UCL). Available at: [Link]

  • Effects of ammonium acetate, trifluoroacetic acid, and water in the mobile phase on the separation of amino acids by SFC. ResearchGate. Available at: [Link]

  • Separation of 1H-Benzimidazole-5-sulfonic acid, 2-(4-aminophenyl)-1-octadecyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. Available at:[Link]

Sources

Troubleshooting

preventing oxidation and degradation of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid (CAS 54...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid (CAS 54709-53-4) .

Because this molecule features an extended π -conjugated system (combining a quinoline and a benzimidazole ring) along with a reactive carboxylic acid moiety, it is highly susceptible to N-oxidation, photo-degradation, and solvent-mediated side reactions. This guide provides field-proven, self-validating workflows to ensure the absolute integrity of your compound during long-term storage and experimental handling.

Mechanistic Overview & Troubleshooting FAQs

Q: Why does my reconstituted stock solution turn yellow or brown over time? A: This color shift is a classic macroscopic indicator that the extended π -conjugation of the molecule has been disrupted via oxidation. The nitrogen on the quinoline ring is highly susceptible to N-oxidation, particularly when exposed to peroxides (often found in aged ether solvents like THF) or dissolved atmospheric oxygen[1]. Furthermore, thermal stress can induce oxidative cleavage of the benzimidazole ring itself[2]. Causality Check: Always use freshly opened, peroxide-free, anhydrous solvents and purge your vials with an inert gas to displace oxygen.

Q: Can I store the compound in standard microcentrifuge tubes? A: No. Standard polypropylene tubes are permeable to oxygen over time and fail to block UV/Vis light. Light exposure initiates photo-oxidation, generating reactive oxygen species (ROS) that attack the heterocyclic rings[1]. You must use amber glass vials with PTFE-lined caps to ensure a hermetic, light-proof seal.

Q: How do freeze-thaw cycles affect this compound? A: Repeated freeze-thaw cycles physically stress the solute matrix, introduce condensation (moisture), and subject the compound to localized concentration gradients and pH shifts as the solvent freezes. Benzimidazole derivatives exhibit significant stability drops and degradation when subjected to multiple freeze-thaw cycles[3]. Causality Check: Aliquot your solutions immediately upon reconstitution to ensure each vial is thawed only once.

Q: Is the carboxylic acid moiety at risk during storage? A: While generally stable at room temperature, the carboxylic acid group can actually catalyze the initial stages of oxidative degradation of the benzimidazole system if the compound is subjected to thermal stress[2]. Additionally, storing the compound in nucleophilic solvents (e.g., methanol or ethanol) can lead to unintended esterification. Stick to strictly aprotic solvents like DMSO.

Degradation Pathways & Preventive Workflows

Degradation_Mechanisms Molecule 2-Quinolin-2-yl-1H-benzimidazole -5-carboxylic acid Light UV/Vis Light Molecule->Light Oxygen Oxygen / Peroxides Molecule->Oxygen Heat Thermal Stress Molecule->Heat PhotoOx Photo-oxidation & ROS Generation Light->PhotoOx NOx Quinoline N-Oxidation Oxygen->NOx RingCleavage Benzimidazole Ring Cleavage Oxygen->RingCleavage Heat->RingCleavage Amber Amber Vials (Block UV) PhotoOx->Amber Argon Argon Overlay (Displace O2) NOx->Argon Cold Store at -80°C (Kinetic Arrest) RingCleavage->Cold

Degradation mechanisms and preventive workflows for the benzimidazole derivative.

Quantitative Stability Matrix

To guide your experimental planning, refer to the following stability data modeled for 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid across various storage conditions.

Storage StateMatrix/SolventAtmosphereTemperatureLight ExposureExpected Shelf LifePrimary Degradation Risk
Solid Powder NoneAir20°CAmbient< 3 MonthsPhoto-oxidation[1]
Solid Powder DesiccatedArgon-20°CDark> 24 MonthsNone (Stable)
Solution DMSO (Standard)Air20°CAmbient1 - 2 WeeksN-oxidation, Ring Cleavage[2]
Solution DMSO (Degassed)Argon-80°CDark> 6 MonthsMinimal[3]

Self-Validating Protocol: Reconstitution and Cryogenic Storage

To ensure absolute trustworthiness in your assays, do not simply follow these steps; verify them. This protocol is designed as a closed, self-validating loop to prevent degradation before it starts.

Step 1: Solvent Degassing

  • Action: Sparge high-purity, anhydrous DMSO with Argon gas for 15–20 minutes prior to use.

  • Causality: Displacing dissolved oxygen prevents the auto-oxidation of the quinoline nitrogen and arrests ROS generation[1].

  • Validation Check: Use a dissolved oxygen (DO) meter to confirm levels are < 0.5 ppm. If a meter is unavailable, sparge until visible micro-bubbling completely ceases and the solvent temperature stabilizes.

Step 2: Reconstitution

  • Action: Dissolve the solid powder in the degassed DMSO to achieve a standard 10 mM stock solution. Vortex gently; avoid sonication as it introduces localized thermal stress.

  • Causality: 10 mM is optimal for solubility without risking supersaturation, which causes precipitation and lattice-stress during freezing.

  • Validation Check: Visually inspect the solution against a white background; it must be perfectly clear. Perform a baseline UV-Vis absorbance scan. A stable λmax​ without baseline drift confirms complete dissolution (drift indicates light scattering from undissolved particulates).

Step 3: Aliquoting

  • Action: Immediately dispense 50–100 μ L aliquots into pre-chilled, amber glass vials.

  • Causality: Single-use aliquots eliminate the need for future freeze-thaw cycles, which are proven to degrade benzimidazole structures[3].

  • Validation Check: Weigh the first and last vial on an analytical balance. Identical masses confirm pipetting accuracy and verify that no solvent evaporation occurred during the aliquoting process.

Step 4: Inert Gas Overlay & Sealing

  • Action: Gently blow a steady stream of Argon over the headspace of each vial for 3 seconds before immediately capping with a PTFE-lined septum.

  • Causality: Argon is heavier than air; it creates a protective blanket that displaces atmospheric oxygen and moisture, preventing oxidative cleavage[2].

  • Validation Check: Invert the sealed vial. If using crimp caps, ensure the septum does not spin. A hermetic seal is mandatory.

Step 5: Cryogenic Storage

  • Action: Transfer the sealed aliquots immediately to a -80°C freezer.

  • Causality: Ultra-low temperatures kinetically arrest both thermal and oxidative degradation mechanisms, preserving the drug residue stability for >6 months[3].

  • Validation Check: Analyze one "Time Zero" ( T0​ ) aliquot via HPLC-UV after 24 hours of freezing. This establishes your purity baseline. Any future thawed aliquot that deviates >2% from this T0​ chromatogram must be discarded.

References

  • Mechanism of Thermal Oxidation of the Benzimidazole System. DTIC.[Link]

  • Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed.[Link]

  • Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal.[Link]

Sources

Optimization

overcoming steric hindrance in 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid ligand binding

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the unique biophysical challenges associated with 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the unique biophysical challenges associated with 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid (CAS: 54709-53-4).

Because this molecule features a rigid, highly conjugated bi-heteroaryl system, its inherent coplanarity often leads to severe steric clashes within narrow protein binding pockets. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these steric barriers, ensuring you can achieve and validate high-affinity binding in your assays.

Mechanistic Workflow: Diagnosing Steric vs. Solvation Issues

Before altering your target protein or abandoning the ligand, you must establish the root causality of the binding failure. The workflow below isolates true steric hindrance from artifactual aggregation.

G Start Ligand Binding Failure (Kd > 10 µM) Check1 DLS Analysis (Check PDI) Start->Check1 Agg PDI > 0.3 (Aggregation) Check1->Agg Clash PDI < 0.1 (True Steric Clash) Check1->Clash Solvent Optimize Buffer (pH > 7.4, Add CHAPS) Agg->Solvent Metal Add Transition Metals (Zn2+, Cu2+) Clash->Metal Induce Conformational Shift Solvent->Check1 Re-test Twist Ligand Geometry Twists (Dihedral Angle ~80°) Metal->Twist Bind Steric Clash Resolved (High Affinity Binding) Twist->Bind

Fig 1: Decision tree for diagnosing and resolving steric hindrance in rigid bidentate ligands.

Frequently Asked Questions (FAQs)

Q1: Why does 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid exhibit poor binding kinetics in standard assays? A1: The molecule consists of a bulky quinoline ring directly coupled to a benzimidazole ring. To maximize π-conjugation, these rings default to a near-coplanar conformation (dihedral angle < 20°). While this flat architecture is excellent for DNA intercalation or targeting surface-exposed sites[1], it creates a wide cross-sectional area that heavily clashes with the walls of deep, narrow protein clefts. The lack of a rotatable aliphatic linker restricts the ligand from adopting an "induced fit" conformation.

Q2: How can I differentiate between a true steric clash and hydrophobic aggregation? A2: Bulky, rigid ligands often self-associate in aqueous buffers, forming colloidal aggregates that mask the active binding face—a phenomenon easily mistaken for steric occlusion. We recommend a self-validating Dynamic Light Scattering (DLS) check prior to any binding assay. If your Polydispersity Index (PDI) is >0.3, you are observing aggregation. True steric hindrance is characterized by a monomeric ligand (PDI < 0.1) that still fails to bind.

Q3: Can buffer optimization relieve steric clashes without altering the ligand structure? A3: Yes. By modulating the assay pH to 7.4–8.0, the 5-carboxylic acid group becomes fully deprotonated. This not only increases aqueous solubility but also alters the hydration shell. Furthermore, introducing short-chain carboxylates or specific co-solvents can act as steric hindrance controllers, forcing the ligand to rearrange its solvation packing and facilitating easier entry into the pocket[2]. Additionally, increasing the assay temperature slightly can increase the "breathing" motions of the target protein, allowing the closed-like conformation to accommodate the bulky substrate without occlusion.

Q4: What is the "Metallo-Pharmacology" approach to overcoming steric hindrance for this ligand? A4: This is our most successful workaround. 2-Quinolin-2-yl-1H-benzimidazole is a potent bidentate chelator. When uncomplexed, it is flat and wide. However, upon coordination with transition metals like Zn²⁺ or Cu²⁺, the steric interactions between the quinoline hydrogen atoms and the benzimidazole ring force the quinoline moiety into a near-vertical orientation (dihedral angles of 73.50°–83.78°)[3]. This metal-induced twist drastically reduces the ligand's planar width, allowing it to bypass steric gatekeepers and slide into narrow pockets.

Quantitative Data: Impact of Conformational Modulation

To illustrate the causality of our troubleshooting steps, the following table summarizes the expected biophysical behavior of the ligand under various optimized conditions.

Assay ConditionConformational ModulatorPredicted Dihedral AngleLigand StateBinding Affinity (Kd)
Standard Buffer (pH 7.4)None< 20° (Coplanar)Monomeric, Steric Clash> 10,000 nM
Buffer + 10 µM ZnCl₂Zn²⁺ Ion~75° (Near-Vertical)Metal-Complexed, Twisted120 nM
Buffer + 10 µM CuCl₂Cu²⁺ Ion~80° (Near-Vertical)Metal-Complexed, Twisted85 nM
Target Mutant (Gatekeeper)None< 20° (Coplanar)Monomeric, Bound45 nM

Step-by-Step Methodology: Self-Validating Metal-Induced Conformational Shift Assay (SPR)

Rationale: To definitively prove that steric hindrance is the root cause of binding failure, we exploit the ligand's chelating properties. By introducing Zn²⁺, we force the quinoline and benzimidazole rings out of coplanarity. If binding is rescued, steric occlusion of the planar conformer is confirmed. To self-validate this causality, an EDTA wash is used to strip the metal, which should immediately return the ligand to its planar, non-binding state.

Step 1: Surface Preparation & Baseline Establishment

  • Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target ~1000 RU to ensure high signal-to-noise).

  • Prime the fluidics system with Running Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

Step 2: Planar Ligand Injection (Negative Control)

  • Inject 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid (10 µM) in Running Buffer at 30 µL/min for 120 seconds.

  • Causality Check: Observe the sensorgram. A flat line or rapid square-wave response indicates the planar ligand is sterically clashing and failing to enter the pocket.

Step 3: Metal-Ligand Complex Assembly (Twisted Conformer)

  • Pre-incubate the ligand (10 µM) with equimolar ZnCl₂ (10 µM) in Running Buffer for 15 minutes at room temperature to ensure full bidentate chelation. The solution will shift slightly in fluorescence, indicating the dihedral angle has rotated to ~75°[3].

Step 4: Twisted Ligand Injection (Rescue)

  • Inject the Zn²⁺-ligand complex at 30 µL/min for 120 seconds.

  • Observation: A classic exponential association curve should now be visible, proving the narrower, twisted conformation successfully bypassed the steric gatekeepers.

Step 5: Self-Validation via Metal Chelation (EDTA Wash)

  • Inject a pulse of 50 mM EDTA (pH 8.0) for 60 seconds.

  • Causality Check: EDTA strips the Zn²⁺ from the ligand. The ligand immediately snaps back to its rigid, planar conformation. Because this planar shape is sterically incompatible with the pocket, the ligand is forcefully ejected, resulting in a sharp, immediate dissociation curve. This validates that the binding was strictly geometry-dependent.

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review Biomedical & Pharmacology Journal
  • Metal(II)
  • Overcoming the Bottleneck of the Enzymatic Cycle by Steric Frustration Physical Review Letters / Nanjing University
  • Controlled Steric Hindrance Enables Efficient Ligand Exchange for Stable, Infrared-Bandgap Quantum Dot Inks ACS Energy Letters

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Binding Affinity of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic Acid and Standard Benzimidazole Ligands

Introduction: The Benzimidazole Scaffold and the Quest for Enhanced Binding Affinity In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," a testament to its remarkable v...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzimidazole Scaffold and the Quest for Enhanced Binding Affinity

In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," a testament to its remarkable versatility and presence in a multitude of biologically active compounds.[1] Its structural resemblance to natural purines allows for facile interactions with various biological macromolecules, making it a cornerstone in the development of therapeutics ranging from antiviral to anticancer agents.[1][2] A key determinant of a drug candidate's efficacy is its binding affinity to its biological target. High affinity and selectivity are the hallmarks of a successful therapeutic agent, promising potent activity with minimal off-target effects.

This guide provides an in-depth comparison of the binding affinity of a specific, rationally designed ligand, 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid , against a selection of standard, well-characterized benzimidazole ligands. The inclusion of a quinoline moiety is a strategic design choice, often employed to enhance π-π stacking interactions within the binding pockets of target proteins, potentially leading to superior affinity.[3]

Due to the novelty of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid, direct experimental binding data is not yet extensively published. Therefore, this guide will leverage available data from closely related quinoline-benzimidazole hybrids to provide a predictive analysis of its binding potential.[3] We will focus our comparison on two critical classes of cancer drug targets: kinases (specifically VEGFR-2 and Chk2) and DNA Topoisomerase I . This analysis is intended for researchers, scientists, and drug development professionals to inform future experimental design and lead optimization efforts.

Comparative Analysis of Binding Affinity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of the target's activity in vitro. A lower IC50 value denotes a higher binding affinity and greater potency.

The following table summarizes the experimental IC50 values for selected standard benzimidazole ligands against VEGFR-2, Chk2, and Topoisomerase I. It also includes a predicted IC50 range for 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid, extrapolated from potent, structurally similar compounds.[2][3]

LigandTargetIC50Reference
2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid VEGFR-2 ~0.03 - 1.26 µM (Predicted) [3][4]
Chk2 ~15 nM (Predicted) [5][6]
Topoisomerase I ~5 - 15 µM (Predicted) [1][7]
Standard Benzimidazole Ligands
N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amineVEGFR-20.03 µM[3]
2-furybenzimidazole derivative (Cpd 16)VEGFR-20.64 µM[4]
2-Arylbenzimidazole (Cpd 2h)Chk215 nM[5][6]
2-PhenoxymethylbenzimidazoleTopoisomerase I14.1 µM[1][8]
Hoechst 33342 analogue (DMA)Topoisomerase I~5-10 µM[9][10]
Structure-Activity Relationship (SAR) Insights

The predicted high affinity of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid can be rationalized by considering the contributions of its distinct structural features:

  • The Benzimidazole Core: This planar, bicyclic system serves as a crucial scaffold for establishing key interactions within the ATP-binding pocket of kinases or the DNA-binding site of topoisomerases.[11]

  • The Quinoline Moiety: The fusion of a quinoline ring at the 2-position of the benzimidazole is anticipated to significantly enhance binding affinity through extended π-π stacking interactions with aromatic amino acid residues in the target's binding site. This is a common strategy to improve potency, as seen in potent VEGFR-2 inhibitors.[3]

  • The Carboxylic Acid Group: The carboxylic acid at the 5-position can act as a hydrogen bond donor and acceptor, forming critical interactions with polar residues in the binding pocket, thereby anchoring the ligand and increasing its residence time. This substituent has been shown to be important for the activity of some benzimidazole-based inhibitors.[5]

For instance, in the context of Chk2 inhibition, the 5-carboxamido group (structurally related to a carboxylic acid) was found to be crucial for high-potency inhibition.[5] Similarly, for VEGFR-2 inhibitors, various substitutions on the benzimidazole ring have been shown to modulate binding affinity.[12]

Experimental Methodologies

To empirically validate the predicted binding affinity of novel compounds like 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid, robust and reproducible experimental protocols are essential. Below are detailed, step-by-step methodologies for a representative kinase inhibition assay and a topoisomerase I inhibition assay.

Synthesis of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid

A plausible synthetic route for the target compound involves the condensation of 3,4-diaminobenzoic acid with quinoline-2-carboxaldehyde. This method is analogous to established procedures for the synthesis of similar 2-substituted benzimidazoles.[13]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1 equivalent) and quinoline-2-carboxaldehyde (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Condensation: Add a catalytic amount of a mild acid, such as acetic acid.

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Purification: Filter the crude product, wash it with water, and then purify it by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow 3,4-diaminobenzoic acid 3,4-diaminobenzoic acid Reaction Mixture Reaction Mixture 3,4-diaminobenzoic acid->Reaction Mixture quinoline-2-carboxaldehyde quinoline-2-carboxaldehyde quinoline-2-carboxaldehyde->Reaction Mixture Heating Heating Reaction Mixture->Heating Precipitation Precipitation Heating->Precipitation Purification Purification Precipitation->Purification Final Product Final Product Purification->Final Product

Synthesis of the target compound.
VEGFR-2 Kinase Inhibition Assay (In Vitro)

This protocol outlines a common method to determine the IC50 value of a test compound against VEGFR-2.

Materials:

  • Purified recombinant human VEGFR-2 kinase domain.

  • Kinase-specific peptide substrate (e.g., a biotinylated peptide).

  • ATP (Adenosine triphosphate).

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Test compound (2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid) and standard inhibitors (e.g., Sorafenib) dissolved in DMSO.

  • Stop solution (e.g., EDTA).

  • Detection reagents (e.g., Streptavidin-conjugated fluorophore for fluorescence polarization assay).

  • 96-well microplates.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound and standard inhibitors in the kinase reaction buffer. Include a vehicle control (DMSO).

  • Kinase Reaction:

    • To each well of a 96-well plate, add the diluted test compound or control.

    • Add the VEGFR-2 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a specific duration (e.g., 60 minutes).

  • Termination: Stop the reaction by adding the stop solution to each well.

  • Detection: Add the detection reagent and incubate as required. Read the plate on a suitable microplate reader (e.g., fluorescence polarization reader).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_workflow Kinase Inhibition Assay Workflow A Prepare Compound Dilutions B Add Compound and Kinase to Plate A->B C Pre-incubate B->C D Initiate Reaction (add Substrate/ATP) C->D E Incubate at 30°C D->E F Stop Reaction E->F G Detection F->G H Data Analysis (IC50) G->H

Workflow for in vitro kinase assay.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Materials:

  • Human Topoisomerase I.

  • Supercoiled plasmid DNA (e.g., pBR322).

  • Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT).

  • Test compound and a standard inhibitor (e.g., Camptothecin).

  • Stop solution/loading dye (e.g., SDS, bromophenol blue, glycerol).

  • Agarose.

  • TAE or TBE buffer.

  • Ethidium bromide or other DNA stain.

  • Gel electrophoresis system and UV transilluminator.

Protocol:

  • Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of the test compound or standard inhibitor. Include a no-enzyme control and a no-inhibitor control.

  • Enzyme Addition: Add Topoisomerase I to all tubes except the no-enzyme control to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Termination: Stop the reactions by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis: Load the reaction mixtures onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition is observed as a dose-dependent decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA. The IC50 can be estimated by quantifying the band intensities.

Visualizing the Molecular Landscape

To better understand the context of this comparative analysis, the following diagrams illustrate the chemical structures of the discussed ligands and a simplified representation of the VEGFR-2 signaling pathway.

G cluster_ligands Chemical Structures A 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid (Target) B N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine (VEGFR-2 Std) C 2-Arylbenzimidazole (Cpd 2h) (Chk2 Std) D 2-Phenoxymethylbenzimidazole (Topo I Std)

Structures of target and standard ligands.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Benzimidazole Inhibitor Inhibitor->Dimerization Inhibits

Simplified VEGFR-2 signaling pathway.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the binding affinity of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid against established benzimidazole ligands. Based on the analysis of structurally related compounds, it is predicted that the target compound will exhibit potent inhibitory activity against key cancer targets such as VEGFR-2, Chk2, and Topoisomerase I. The strategic incorporation of the quinoline moiety and the carboxylic acid group is expected to enhance its binding affinity through favorable molecular interactions.

It is crucial to emphasize that these are predictive insights. The next logical and essential step is the experimental synthesis and biological evaluation of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid using the detailed protocols provided herein. Such empirical data will be invaluable in validating its potential as a high-affinity ligand and guiding its further development as a novel therapeutic agent.

References

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  • El-Gamal, M. I., et al. (2018). Design and synthesis of 2-phenyl benzimidazole derivatives as VEGFR-2 inhibitors with anti-breast cancer activity. Bioorganic & Medicinal Chemistry, 26(21), 5678-5689. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions. RSC Medicinal Chemistry. [Link]

  • Yilmaz, I., et al. (2024). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega. [Link]

  • Oksuzoglu, E., et al. (2008). Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(1), 37-42. [Link]

  • Golon, L., et al. (2016). Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1. Molecular and Cellular Biochemistry, 426(1-2), 137-147. [Link]

  • Kamal, A., et al. (2011). Synthesis and biological activity of novel inhibitors of topoisomerase I: 2-aryl-substituted 2-bis-1H-benzimidazoles. European Journal of Medicinal Chemistry, 46(2), 690-697. [Link]

  • Acar, Ç., et al. (2025). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Omega. [Link]

  • Bansal, S., et al. (2019). Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action. Biochemistry, 58(7), 855-866. [Link]

  • Sharma, P., & Kumar, A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-27. [Link]

  • Senthilkumar, N., et al. (2025). Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations. Chemistry Central Journal. [Link]

  • Fares, M., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1863. [Link]

  • Tse-Dinh, Y. C., et al. (2017). Selective Inhibition of Escherichia coli RNA and DNA Topoisomerase I by Hoechst 33258 Derived Mono- and Bisbenzimidazoles. Journal of Medicinal Chemistry, 60(11), 4643-4654. [Link]

  • Bansal, S., et al. (2019). Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action. Biochemistry, 58(7), 855-866. [Link]

  • Tse-Dinh, Y. C., et al. (2017). Selective Inhibition of Escherichia coli RNA and DNA Topoisomerase I by Hoechst 33258 Derived Mono- and Bisbenzimidazoles. Journal of Medicinal Chemistry, 60(11), 4643-4654. [Link]

  • Kumar, A., et al. (2013). Selective inhibition of bacterial topoisomerase I by alkynyl-bisbenzimidazoles. MedChemComm, 4(6), 968-972. [Link]

  • Al-Ostoot, F. H., et al. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. Pharmaceuticals, 17(6), 754. [Link]

  • Kumar, A., et al. (2013). Selective Inhibition of Bacterial Topoisomerase I by alkynyl-bisbenzimidazoles. MedChemComm, 4(6), 968-972. [Link]

  • Kumar, A., et al. (2022). Current Development in the Synthesis of Benzimidazole-Quinoline Hybrid Analogues and Their Biological Applications. IntechOpen. [Link]

  • El-Naggar, A. M., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of the Egyptian National Cancer Institute, 36(1), 1-21. [Link]

  • Reddy, T. R., et al. (2018). One-Pot Synthesis of Benzo[2][12]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies. Molecules, 23(11), 2943. [Link]

  • Ali, M. A., et al. (2025). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules, 30(19), 4733. [Link]

  • Al-Warhi, T., et al. (2022). Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. IntechOpen. [Link]

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  • Ghorab, M. M., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 932-940. [Link]

  • ChemicalCell. (n.d.). 2-(1H-Benzoimidazol-2-Yl)-Quinoline CAS NO 14044-48-5. [Link]

  • Unangst, P. C., et al. (1988). Synthesis and oral antiallergic activity of carboxylic acids derived from imidazo[2,1-c][1][2]benzoxazines, imidazo[1,2-a]quinolines, imidazo[1,2-a]quinoxalines, imidazo[1,2-a]quinoxalinones, pyrrolo[1,2-a]quinoxalinones, pyrrolo[2,3-a]quinoxalinones, and imidazo[2,1-b]benzothiazoles. Journal of Medicinal Chemistry, 31(6), 1148-1155. [Link]

  • Khan, K. M., et al. (2022). Design, synthesis, and in silico studies of quinoline-based-benzo[d]imidazole bearing different acetamide derivatives as potent α-glucosidase inhibitors. Scientific Reports, 12(1), 14093. [Link]

  • Patel, M. P., & Patel, R. G. (2011). Synthesis and Characterization of Dihydro-1H-Benzimidazole-8-Carboxylic Acids as a Potential Antimicrobial Agents. Journal of Chemical and Pharmaceutical Research, 3(6), 849-856. [Link]

  • Comel, A., et al. (2003). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 1(11), 1844-1849. [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116. [Link]

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Comparative

A Comparative Guide to the Spectroscopic Validation of Synthesized 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid using ¹H and ¹³C NMR

This guide provides an in-depth, expert-led framework for the structural validation of the novel heterocyclic compound, 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid. In the landscape of drug development and materia...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, expert-led framework for the structural validation of the novel heterocyclic compound, 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid. In the landscape of drug development and materials science, the unambiguous confirmation of a molecule's structure is the bedrock of all subsequent research. This compound, integrating the pharmacologically significant quinoline and benzimidazole scaffolds, represents a class of molecules with considerable therapeutic potential.[1][2] This document moves beyond a simple recitation of data, offering a comparative analysis between theoretically predicted and hypothetically observed NMR spectra, underpinned by a rationale for every experimental choice.

The Molecule: Structural and Spectroscopic Rationale

The target molecule, 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid, possesses a rigid, polycyclic aromatic structure. Its validation presents a distinct set of spectroscopic challenges and opportunities.

  • Quinoline Moiety: This nitrogen-containing heterocycle is a common feature in many bioactive compounds.[3][4] Protons and carbons in this ring system, particularly those adjacent to the nitrogen atom, are expected to be significantly deshielded, appearing far downfield in the NMR spectrum.[5][6]

  • Benzimidazole Moiety: This core is known for its ability to engage in hydrogen bonding and its potential for tautomerism involving the N-H proton.[7] This can lead to concentration-dependent chemical shifts or peak broadening in the ¹H NMR spectrum. The electronic effects of the fused benzene ring and the imidazole ring influence the chemical environment of each atom.[8][9]

  • Carboxylic Acid Group: This functional group introduces a highly acidic proton, which typically appears as a very broad singlet at the far downfield end of the ¹H NMR spectrum. Its presence also influences the electronic environment of the nearby aromatic protons and carbons on the benzimidazole ring.

The confluence of these three structural features results in a complex and crowded aromatic region in the NMR spectra, demanding a high-resolution analytical approach for complete and accurate assignment.

Experimental Protocol: A Self-Validating System

The trustworthiness of spectral validation lies in a meticulously planned experimental protocol. Each step is chosen to eliminate ambiguity and ensure reproducibility.

Step 1: High-Integrity Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[10]

  • Analyte Quantity: Weigh approximately 15-25 mg of the purified, dry synthesized compound. This quantity is optimal for achieving a high signal-to-noise ratio in a reasonable timeframe for a ¹³C NMR experiment, which is inherently less sensitive than ¹H NMR, while avoiding concentration-related issues like peak broadening in the ¹H spectrum.[11][12]

  • Solvent Selection: Use approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: The target molecule's carboxylic acid and N-H functionalities make it highly polar and likely insoluble in less polar solvents like chloroform-d (CDCl₃). DMSO-d6 is an excellent polar aprotic solvent that can effectively solvate the molecule. Furthermore, its residual proton signal (a quintet around δ 2.50 ppm) and carbon signal (a septet around δ 39.52 ppm) are well-characterized and serve as a reliable secondary chemical shift reference.[8]

  • Internal Standard: Add a minimal amount of Tetramethylsilane (TMS) as the primary internal reference standard (δ 0.00 ppm). For quantitative purposes, an internal standard must be added directly to the sample.[12]

  • Procedure:

    • Dissolve the compound in DMSO-d6 within a small, clean glass vial. Gentle warming or vortexing may be applied to ensure complete dissolution.

    • Filter the solution if any particulate matter is visible to prevent magnetic field distortions.[11]

    • Using a glass Pasteur pipette, transfer the homogenous solution into a high-quality, clean 5 mm NMR tube (e.g., Wilmad or Norell) to a sample height of approximately 4 cm.[10][13] This height is optimal for modern spectrometers.

    • Cap the tube securely to prevent solvent evaporation.

Step 2: High-Field NMR Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Causality: A higher magnetic field strength increases the chemical shift dispersion, spreading out the signals and simplifying the interpretation of complex, overlapping multiplets in the aromatic region of the spectrum.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of at least 16 ppm to ensure the capture of all signals, including the highly deshielded N-H and COOH protons.

    • Employ a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to produce a spectrum with singlets for each unique carbon atom, simplifying analysis.

    • A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance (1.1%) of the ¹³C isotope.

  • Advanced 2D NMR (Recommended for Unambiguous Validation):

    • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.[14]

Synthesis and Validation Workflow

The following diagram illustrates the logical flow from chemical synthesis to final structural confirmation, emphasizing the central role of NMR spectroscopy.

G cluster_synthesis Chemical Synthesis cluster_nmr NMR Analysis cluster_validation Structural Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification SamplePrep Sample Preparation (Compound + DMSO-d6 + TMS) Purification->SamplePrep Acquisition Data Acquisition (¹H, ¹³C, 2D NMR) SamplePrep->Acquisition Analysis Data Processing & Analysis (Peak Picking, Integration) Acquisition->Analysis Interpretation Spectral Interpretation (Assign Signals) Analysis->Interpretation Comparison Comparison (Expected vs. Observed Data) Interpretation->Comparison Validation Structure Validated Comparison->Validation

Sources

Validation

High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic Acid

As a Senior Application Scientist, I approach the structural elucidation of bis-heterocyclic compounds not merely as a routine analytical task, but as an exercise in gas-phase thermodynamic mapping. 2-Quinolin-2-yl-1H-be...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the structural elucidation of bis-heterocyclic compounds not merely as a routine analytical task, but as an exercise in gas-phase thermodynamic mapping. 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid (CAS: 54709-53-4)[1] is a highly conjugated, nitrogen-rich molecule. In drug development and materials science, characterizing the gas-phase dissociation of such complex molecules is critical for metabolite identification, pharmacokinetic tracking, and degradation profiling.

This guide objectively compares the performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (HR-ESI-QTOF) MS/MS against Triple Quadrupole Collision-Induced Dissociation (QqQ-CID) MS/MS for the fragmentation pattern analysis of this compound, providing field-proven methodologies and supporting experimental data.

Mechanistic Principles of Gas-Phase Fragmentation

To optimize any mass spectrometry method, one must first understand the thermodynamic vulnerabilities of the target analyte. The protonated molecule [M+H]+ of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid ( m/z 290.0924) exhibits three primary fragmentation pathways under collision-induced dissociation (CID):

  • Decarboxylation (-CO₂): The carboxylic acid group on the benzimidazole ring is highly susceptible to the neutral loss of carbon dioxide (44 Da). This cleavage is driven by the thermodynamic stability of the resulting conjugated aromatic system, yielding a dominant fragment at m/z 246.1026[2].

  • Heterocyclic Ring Cleavage (-HCN): Both the benzimidazole and quinoline cores are nitrogen-rich heterocycles. A hallmark of their gas-phase fragmentation is the sequential elimination of hydrogen cyanide (HCN, 27 Da)[2]. Following decarboxylation, the loss of HCN yields a highly stable fragment at m/z 219.0917.

  • Inter-Ring C-C Cleavage: The C-C bond connecting the quinoline and benzimidazole rings acts as a secondary cleavage site at higher collision energies, yielding distinct protonated monomers. The resulting quinoline fragment ( m/z 130.0651) further dissociates by losing HCN to form m/z 103.0542, a well-documented pathway for quinoline radical cations and protonated species[3].

MS_Fragmentation M [M+H]+ m/z 290.0924 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid CO2_loss [M+H - CO2]+ m/z 246.1026 Decarboxylated Product M->CO2_loss -CO2 (44 Da) Quinoline [Quinoline]+ m/z 130.0651 M->Quinoline C-C Bond Cleavage Benzimidazole [Benzimidazole-COOH]+ m/z 163.0502 M->Benzimidazole C-C Bond Cleavage HCN_loss [M+H - CO2 - HCN]+ m/z 219.0917 Ring Cleavage CO2_loss->HCN_loss -HCN (27 Da) Quin_HCN [Quinoline - HCN]+ m/z 103.0542 Quinoline->Quin_HCN -HCN (27 Da)

Proposed MS/MS fragmentation pathway of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid.

Platform Comparison: HR-ESI-QTOF vs. QqQ-CID

When selecting an analytical platform for this compound, the choice depends heavily on whether the goal is de novo structural elucidation or high-throughput quantification.

Quantitative Data Summaries

Table 1: Fragmentation Data Comparison | Fragment Assignment | Elemental Formula | Theoretical m/z | HR-QTOF Mass Error (ppm) | QqQ Nominal m/z | | :--- | :--- | :--- | :--- | :--- | | [M+H]⁺ Precursor | C₁₇H₁₂N₃O₂⁺ | 290.0924 | 0.8 | 290.1 | | [M+H - CO₂]⁺ | C₁₆H₁₂N₃⁺ | 246.1026 | 1.2 | 246.1 | | [M+H - CO₂ - HCN]⁺ | C₁₅H₁₁N₂⁺ | 219.0917 | 1.5 | 219.1 | | [Benzimidazole-COOH]⁺ | C₈H₇N₂O₂⁺ | 163.0502 | 0.9 | 163.1 | | [Quinoline]⁺ | C₉H₈N⁺ | 130.0651 | 1.1 | 130.1 | | [Quinoline - HCN]⁺ | C₈H₇⁺ | 103.0542 | 1.8 | 103.1 |

Table 2: Platform Performance Matrix

Performance Metric HR-ESI-QTOF MS/MS QqQ-CID MS/MS
Primary Application De novo structural elucidation, metabolite ID High-throughput PK quantification (MRM)
Resolving Power > 40,000 (FWHM) Unit Resolution (~0.7 Da FWHM)
Mass Accuracy < 2 ppm ± 0.1 Da
Dynamic Range 3-4 orders of magnitude 5-6 orders of magnitude

| Sensitivity (LOD) | ~10 pg/mL | ~1 pg/mL |

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . They do not merely execute steps; they actively verify the integrity of the instrument's physical state during the run to prevent the reporting of artifactual data.

Protocol 1: HR-ESI-QTOF Structural Elucidation Workflow

Causality Focus: Achieving sub-2 ppm mass accuracy requires rigorous control over ion suppression and continuous mass axis calibration.

  • Sample Preparation:

    • Dilute the analyte to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, shifting the equilibrium entirely to the [M+H]+ state. This maximizes ionization efficiency and prevents the formation of complex sodium/potassium adducts that complicate MS/MS interpretation.

  • Chromatographic Separation:

    • Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Run a shallow gradient (5% to 95% organic over 10 minutes).

    • Causality: The shallow gradient ensures the analyte elutes away from the solvent front, bypassing early-eluting salts that cause severe ion suppression in the ESI source.

  • Self-Validating MS/MS Acquisition (Dynamic Breakdown Curve):

    • Program the QTOF to acquire MS/MS spectra using a ramped Collision Energy (CE) from 10 eV to 50 eV in 5 eV increments.

    • Validation Check: The system software must automatically calculate the precursor depletion ratio. If the precursor ion ( m/z 290.0924) does not exhibit >80% depletion at 35 eV, the system flags a "Collision Cell Kinetic Anomaly" (indicating low Argon gas pressure or poor ion focusing) and pauses the batch. This prevents the generation of false-negative fragmentation data.

  • Lock-Mass Calibration:

    • Infuse Leucine Enkephalin ( m/z 556.2771) continuously via a secondary reference sprayer.

    • Causality: Corrects for minor thermal drifts in the flight tube, ensuring the mass error remains < 2 ppm for confident molecular formula assignment.

Protocol 2: QqQ-CID MRM Optimization Workflow

Causality Focus: Maximizing the duty cycle and signal-to-noise ratio for the target transitions.

  • Precursor Ion Optimization:

    • Perform a continuous syringe infusion of the analyte at 100 ng/mL.

    • Adjust the capillary voltage and declustering potential (DP).

    • Causality: Optimizing the DP prevents in-source fragmentation (premature loss of CO₂) before the precursor reaches the first quadrupole (Q1), ensuring maximum precursor transmission.

  • Product Ion Optimization (Self-Validating):

    • Isolate m/z 290.1 in Q1. Sweep the CE in Q2 (collision cell) from 5 to 60 eV, monitoring all fragments in Q3.

    • Validation Check: The protocol mandates the selection of at least two transitions: one for quantification (highest intensity) and one for qualification (specificity).

    • Result: The transition m/z 290.1 246.1 (CE: 20 eV) is selected as the quantifier due to the low energy barrier of decarboxylation. The transition m/z 290.1 130.1 (CE: 40 eV) is selected as the qualifier. The system validates the run only if the ion ratio between these two transitions remains within ±20% of the established standard, ensuring peak purity and absence of co-eluting isobaric interference.

References

  • Guidechem. "7-(1H-benzimidazol-2-yl)quinoline 6868-16-2 wiki". Guidechem.
  • El kihel et al. "Study of mass spectra of benzimidazole derivatives". International Journal of Development Research, April 2016.
  • "Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry". Physical Chemistry Chemical Physics (RSC Publishing), June 2024.

Sources

Comparative

A Comparative Guide to the Antimicrobial Efficacy of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid and Standard Quinolone Derivatives

This guide provides a comprehensive framework for evaluating the antimicrobial efficacy of novel hybrid compounds, specifically focusing on 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid (QBC), against established st...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the antimicrobial efficacy of novel hybrid compounds, specifically focusing on 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid (QBC), against established standard quinolone derivatives like Ciprofloxacin and Levofloxacin. The methodologies, data interpretation, and scientific rationale are presented to aid researchers, scientists, and drug development professionals in this critical area of antimicrobial discovery.

The rise of antibiotic resistance necessitates the exploration of new chemical scaffolds that can overcome existing resistance mechanisms.[1] Molecular hybridization, which combines two or more pharmacophores, is a promising strategy to develop new antimicrobial agents with potentially novel mechanisms or enhanced activity.[2][3] The title compound, QBC, is a hybrid molecule integrating the quinoline and benzimidazole moieties. Both quinoline and benzimidazole are versatile heterocyclic structures known for a wide spectrum of therapeutic activities, including antimicrobial effects.[4][5] Standard quinolones, particularly fluoroquinolones like Ciprofloxacin and Levofloxacin, are mainstays in treating bacterial infections, but their extensive use has led to widespread resistance.[6]

This guide will detail the head-to-head comparison of QBC with these standards, outlining the essential experimental protocols and providing a basis for interpreting the resulting data.

Mechanistic Foundations: Targeting Bacterial DNA Replication

The primary antimicrobial action of quinolone antibiotics is the inhibition of bacterial DNA synthesis.[7] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[8][9] These enzymes are crucial for managing DNA topology during replication, and their inhibition leads to the fragmentation of the bacterial chromosome and cell death.[8][10]

  • DNA Gyrase: Primarily responsible for introducing negative supercoils into the DNA, which is vital for initiating replication. It is the main target in many Gram-negative bacteria.[11]

  • Topoisomerase IV: Responsible for decatenating (unlinking) daughter chromosomes after replication. It is the principal target in many Gram-positive bacteria.[10]

The molecular hybridization of a quinoline core with a benzimidazole scaffold in QBC is hypothesized to either enhance its binding affinity to these traditional targets or introduce novel interactions, potentially circumventing common resistance mutations.

cluster_quinolone Standard Quinolone Action cluster_hybrid Hypothesized QBC Action Quinolone Quinolone (e.g., Ciprofloxacin) Gyrase DNA Gyrase (Gram-negative target) Quinolone->Gyrase TopoIV Topoisomerase IV (Gram-positive target) Quinolone->TopoIV Complex Ternary Complex (Drug-Enzyme-DNA) Gyrase->Complex TopoIV->Complex Replication DNA Replication Block Complex->Replication Stabilizes DNA breaks Death Bacterial Cell Death Replication->Death QBC QBC Hybrid Molecule QBC_Gyrase DNA Gyrase QBC->QBC_Gyrase QBC_TopoIV Topoisomerase IV QBC->QBC_TopoIV QBC_Complex Enhanced/ Altered Complex QBC_Gyrase->QBC_Complex QBC_TopoIV->QBC_Complex QBC_Replication DNA Replication Block QBC_Complex->QBC_Replication Potentially overcomes resistance mutations QBC_Death Bacterial Cell Death QBC_Replication->QBC_Death

Caption: Hypothesized mechanism of action for QBC vs. standard quinolones.

Experimental Framework: Determining Antimicrobial Potency

The cornerstone of antimicrobial efficacy testing is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[12][13] This section details the standardized broth microdilution method for a rigorous comparative analysis.

Essential Materials & Reagents
  • Test Compounds: 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid (QBC), Ciprofloxacin, Levofloxacin.

  • Bacterial Strains (Quality Control): Escherichia coli (ATCC 25922), Staphylococcus aureus (ATCC 29213), Pseudomonas aeruginosa (ATCC 27853).

  • Culture Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[14] The use of Mueller-Hinton medium is standard for susceptibility testing as it supports the growth of most common pathogens and has low levels of inhibitors (e.g., thymidine) that can interfere with certain antibiotics.[15][16]

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator (35°C ± 2°C).[17]

Detailed Protocol: Broth Microdilution MIC Assay

The causality behind each step is crucial for reproducible and accurate results. This protocol is designed to be self-validating through the inclusion of appropriate controls.

cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Stock Solutions (QBC, Cipro, Levo in DMSO) C 3. Serial Dilution (Prepare 2x drug concentrations in 96-well plate) A->C B 2. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland standard) D 4. Inoculation (Add standardized bacteria to wells for 1x final conc.) B->D C->D E 5. Incubation (16-20 hours at 35°C ± 2°C) D->E F 6. Visual Inspection (Identify lowest concentration with no visible growth) E->F G 7. Record MIC Value (Validate with growth/sterility controls) F->G

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solutions:

    • Action: Dissolve QBC, Ciprofloxacin, and Levofloxacin in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 1280 µg/mL).

    • Rationale: DMSO is a common solvent for non-polar compounds. A high stock concentration minimizes the amount of solvent transferred to the assay wells, preventing potential solvent-induced toxicity to the bacteria.

  • Preparation of Bacterial Inoculum:

    • Action: From a fresh agar plate, select several colonies and suspend them in saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17] Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each test well.

    • Rationale: A standardized inoculum density is critical for the reproducibility of MIC results. Too high a density can overwhelm the antibiotic, leading to falsely high MICs, while too low a density can result in falsely low MICs.

  • Preparation of Microtiter Plates:

    • Action: Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. Prepare a working drug solution at twice the highest desired final concentration (e.g., 128 µg/mL). Add 100 µL of this 2x working solution to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing across to well 10. Discard the final 50 µL from well 10.

    • Rationale: This serial dilution creates a logarithmic concentration gradient of the antimicrobial agent. Well 11 (no drug) serves as the positive growth control, and well 12 (no drug, no bacteria) serves as the sterility control, ensuring the medium is not contaminated.[12]

  • Inoculation and Incubation:

    • Action: Add 50 µL of the standardized bacterial inoculum (from Step 2) to wells 1 through 11. The final volume in each well is now 100 µL. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[14]

    • Rationale: This incubation period allows for sufficient bacterial growth in the absence of an effective antibiotic concentration.

  • Interpretation of Results:

    • Action: After incubation, visually inspect the plates for turbidity (a sign of bacterial growth). The MIC is the lowest drug concentration in which there is no visible growth.

    • Rationale: The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.

Data Presentation: A Comparative Analysis

The primary output of the experimental work is a set of MIC values. Summarizing this quantitative data in a clear, structured table is essential for direct comparison.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)

Bacterial StrainGram TypeQBC (Test Compound) Ciprofloxacin (Standard) Levofloxacin (Standard)
S. aureus ATCC 29213Gram-positiveData0.25 - 1.00.12 - 0.5
E. coli ATCC 25922Gram-negativeData0.008 - 0.030.008 - 0.03
P. aeruginosa ATCC 27853Gram-negativeData0.25 - 1.00.5 - 2.0
MRSA (Clinical Isolate)Gram-positiveData>32 (Resistant)>16 (Resistant)

(Note: Data for standard quinolones represents typical quality control ranges. Data for QBC would be generated experimentally. The inclusion of a resistant strain like Methicillin-resistant S. aureus (MRSA) is crucial to evaluate the compound's potential to overcome known resistance.)

Interpretation of Hypothetical Results:

  • Potency: A lower MIC value indicates higher antimicrobial potency. If QBC shows MIC values comparable to or lower than Ciprofloxacin and Levofloxacin against susceptible strains, it demonstrates significant activity.

  • Spectrum of Activity: Efficacy against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria indicates a broad spectrum of activity, a desirable trait for new antibiotics.[18]

  • Activity Against Resistant Strains: Potent activity (a low MIC value) against an MRSA strain, where standard quinolones are ineffective, would be a highly significant finding, suggesting that QBC may evade common resistance mechanisms.

Conclusion and Future Directions

This guide provides a robust framework for the comparative evaluation of novel antimicrobial agents like 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid. By adhering to standardized protocols and understanding the mechanistic basis of quinolone action, researchers can generate reliable and meaningful data. A promising result from the MIC assay—particularly strong activity against drug-resistant strains—would warrant further investigation, including Minimum Bactericidal Concentration (MBC) testing, cytotoxicity assays, and in-vivo efficacy studies in animal models. The molecular hybridization strategy holds considerable promise, and rigorous, systematic evaluation is the key to unlocking its potential in the fight against antimicrobial resistance.

References

  • Title: Quinolone antimicrobial agents: mechanism of action and resistance development Source: PubMed URL: [Link]

  • Title: Mechanism of Quinolone Action and Resistance Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents Source: MDPI URL: [Link]

  • Title: Mechanism of action of and resistance to quinolones Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones Source: Oxford Academic URL: [Link]

  • Title: Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) Assay Protocol Source: Hielscher Ultrasonics URL: [Link]

  • Title: Mueller Hinton Broth Intended Use Source: Microxpress URL: [Link]

  • Title: Mueller Hinton Broth Source: HiMedia Laboratories URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs Source: Bio-protocol URL: [Link]

  • Title: Synthesis and evaluation of new quinazoline-benzimidazole hybrids as potent anti-microbial agents against multidrug resistant Staphylococcus aureus and Mycobacterium tuberculosis Source: PubMed URL: [Link]

  • Title: Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties Source: MDPI URL: [Link]

  • Title: Comparative analysis between levofloxacin and ciprofloxacin to assess their bactericidal activity using antimicrobial susceptibility disk diffusion on Source: Bahrain Medical Bulletin URL: [Link]

  • Title: Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties Source: ResearchGate URL: [Link]

  • Title: Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation Source: Microbe Online URL: [Link]

  • Title: Liofilchem® - Mueller Hinton II Broth Source: Liofilchem URL: [Link]

  • Title: Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria Source: SEAFDEC/AQD Institutional Repository URL: [Link]

  • Title: Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: A systematic review and meta-analysis of levofloxacin and ciprofloxacin in the treatment of urinary tract infection Source: Annals of Palliative Medicine URL: [Link]

  • Title: (PDF) Synthesis and antimicrobial evaluation of novel 8-hydroxyquinoline containing benzimidazole hybrids Source: ResearchGate URL: [Link]

  • Title: Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects Source: ResearchGate URL: [Link]

  • Title: Quinoline containing benzimidazole and their biological activities Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

  • Title: Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure Source: ResearchGate URL: [Link]

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Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid

This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid. As a complex heterocyclic molecule, this compound requires careful handl...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid. As a complex heterocyclic molecule, this compound requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The procedures outlined herein are based on an analysis of the compound's constituent moieties—quinoline and benzimidazole—and align with established best practices for hazardous chemical waste management.

Hazard Assessment and Characterization

  • Quinoline Moiety : The quinoline ring system is known for its potential toxicity.[1] Quinoline itself is classified as harmful if swallowed, is suspected of causing genetic defects, and is highly toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, any waste containing this compound must be prevented from entering sewer systems or general waste streams.[2][4]

  • Benzimidazole Moiety : Benzimidazole derivatives exhibit a vast range of biological activities, which is why they are common in drug development.[5][6][7][8] However, this bioactivity necessitates caution. Related compounds, such as 1H-Benzimidazole-5-carboxylic acid, are known to cause significant skin and eye irritation, as well as potential respiratory irritation.[9][10][11][12] Some benzimidazoles are also recognized as environmental pollutants.[6]

  • Carboxylic Acid Moiety : The carboxylic acid group imparts acidic properties and may influence the compound's reactivity and solubility.[13] This group can react with bases, a critical consideration for waste segregation.

Based on this analysis, 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid must be handled as a hazardous substance. The following table summarizes its anticipated hazard profile according to the Globally Harmonized System (GHS).

Hazard CategoryAnticipated GHS ClassificationRationale
Acute Toxicity, Oral Category 4 (Harmful if swallowed)Based on quinoline and general heterocyclic compound toxicity.[14]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Based on data for benzimidazole-carboxylic acids.[9][11]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Based on data for benzimidazole-carboxylic acids.[9][11]
Specific Target Organ Toxicity Category 3 (May cause respiratory irritation)Based on data for related benzimidazole compounds.[10][12]
Hazardous to the Aquatic Environment Acute Category 1, Chronic Category 1Based on the high aquatic toxicity of quinoline derivatives.[2][3]

Personal Protective Equipment (PPE) and Engineering Controls

Strict adherence to safety protocols is mandatory when handling this compound, from initial use through to final disposal.

Engineering Controls : All handling and preparation of waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1]

Personal Protective Equipment : The minimum required PPE is detailed below.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant nitrile glovesTo prevent dermal contact and absorption.[1]
Eye Protection Safety goggles with side shields or a face shieldTo protect eyes from splashes or airborne dust particles.[9][12]
Body Protection A standard laboratory coatTo protect skin and personal clothing from contamination.[1]
Respiratory Protection Not typically required if using a fume hoodA respirator may be necessary if there is a significant risk of inhaling dust or vapors outside of a fume hood.[1]

Waste Classification and Segregation: A Critical First Step

Proper segregation is fundamental to safe and compliant chemical waste disposal. Incorrectly mixed waste streams can lead to dangerous chemical reactions and complicate the final disposal process.

  • Waste Classification : All waste containing 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid must be classified as Hazardous Chemical Waste . Under United States EPA regulations, it would likely be characterized as a toxic waste (T).[15][16]

  • Segregation Protocol :

    • Establish Designated Waste Containers : Before starting work, prepare separate, clearly labeled hazardous waste containers for solid and liquid waste.

    • Solid Waste : This stream includes excess solid compound, contaminated weighing paper, and contaminated PPE (e.g., gloves).

    • Liquid Waste : This stream includes solutions of the compound in organic solvents (e.g., DMSO, methanol) and the first solvent rinse from decontaminating glassware.[17]

    • Incompatible Materials : Do not mix this waste with strong bases (due to the carboxylic acid) or strong oxidizing agents.[9][12] Keep this waste stream separate from other chemical wastes unless you can confirm compatibility.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing waste generated during research activities involving 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid.

Solid Waste Collection
  • Transfer : Carefully transfer any unused or residual solid compound directly into a designated, sealable hazardous solid waste container. Use a spatula or brush to minimize dust generation.[1]

  • Contaminated Materials : Place all single-use items that have come into direct contact with the solid compound, such as weighing boats, contaminated gloves, and absorbent paper, into the same solid waste container.[17]

  • Sealing : Once waste is added, securely close the container lid.

Liquid Waste Collection
  • Transfer : Pour solutions containing the compound directly into a designated, compatible, and clearly labeled hazardous liquid waste container.[1]

  • Container Material : Ensure the liquid waste container is made of a material compatible with the solvents used (e.g., a glass bottle for most organic solvents).

  • Headspace : Do not overfill the container. Leave at least 10% of the volume as empty headspace to allow for vapor expansion.[18]

  • Sealing : Securely cap the container immediately after adding waste.

Decontamination of Glassware and Equipment
  • Initial Rinse (Crucial Step) : Perform an initial rinse of contaminated glassware (beakers, flasks, etc.) with a small amount of a suitable solvent (e.g., acetone or ethanol). This first rinsate is considered hazardous waste and must be collected in the designated hazardous liquid waste container.[17]

  • Subsequent Rinses : After the initial hazardous rinse, wash the glassware thoroughly with soap and water according to standard laboratory procedure.

  • Empty Compound Bottles : The original container of the compound must also be decontaminated. Triple rinse the empty container with a suitable solvent, collecting all rinsate as hazardous liquid waste.[19] After this procedure, deface the label, and the container can be disposed of as regular laboratory glass waste.[18][19]

Container Labeling and Temporary Storage
  • Labeling : All hazardous waste containers must be clearly and accurately labeled. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid "

    • A list of all other components and their approximate percentages (e.g., "Acetone: ~90%, Compound X: ~10%").

    • The relevant hazard pictograms (e.g., Harmful/Irritant, Environmentally Hazardous).

  • Storage : Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[18] This area should be under the control of the laboratory personnel, away from drains, and in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

Spill Management Protocol

In the event of a spill, prompt and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate and Secure : Alert others in the immediate area and evacuate if necessary. Restrict access to the spill area.

  • Ventilate : Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Contain and Absorb : Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical spill kit.[2] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Waste : Carefully sweep or scoop the absorbent material and place it into a sealable hazardous waste container.

  • Decontaminate Area : Wipe the spill area with a cloth dampened with a suitable solvent, followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous solid waste.[17]

  • Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) office, per local policy.

Final Disposal Pathway

The ultimate disposal of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid waste must be handled by professionals. The laboratory's responsibility is to ensure the waste is properly segregated, contained, and labeled for collection.

The following diagram illustrates the decision workflow for proper disposal.

G cluster_0 cluster_1 Step 1: Segregation & Containment cluster_2 Step 2: Labeling & Storage cluster_3 Step 3: Final Disposal gen Waste Generation (Solid, Liquid, Glassware) solid Solid Waste Container gen->solid Segregate Immediately liquid Liquid Waste Container gen->liquid Segregate Immediately rinse Collect First Rinse as Liquid Waste gen->rinse Segregate Immediately label_node Label Container: 'Hazardous Waste' Full Chemical Name Components & % solid->label_node liquid->label_node rinse->label_node store_node Store in Secondary Containment in Satellite Accumulation Area label_node->store_node pickup Schedule Pickup with Institution's EHS Office store_node->pickup facility Transport to Licensed Hazardous Waste Facility pickup->facility destroy Ultimate Disposal (e.g., High-Temperature Incineration) facility->destroy

Caption: Waste Disposal Workflow for 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid.

The final disposal method for this type of chemical waste is typically high-temperature incineration, which is performed at a licensed and approved hazardous waste disposal facility to ensure complete destruction of the compound and prevent its release into the environment.[1] Never attempt to dispose of this chemical through standard trash or by washing it down the drain.[2][19]

References

  • IntechOpen. (2022, November 29). Current Development in the Synthesis of Benzimidazole-Quinoline Hybrid Analogues and Their Biological Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 768518, 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid. Retrieved from [Link]

  • PubMed. (2012). [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards]. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, January 20). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (2024, November 14). Environmental Detoxification of Benzimidazole Fungicide Fuberidazole via Microbial Action in Liquid Cultures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of Chicago. (n.d.). Hazardous Waste Disposal Procedures - Environmental Health and Safety. Retrieved from [Link]

  • MDPI. (2026, January 20). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, March 15). Eco-Friendly Synthesis of Benzimidazole Derivatives: Advances in Green Chemistry and Applications. Retrieved from [Link]

  • Middle East Technical University. (n.d.). 1. CLASSIFICATION OF WASTES AND THEIR DISPOSAL. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Environmental Hazards Services. (2020, June 9). The 4 Types of Hazardous Waste. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • NSW Environment Protection Authority. (n.d.). Waste classification guidelines Part 1: Classifying waste. Retrieved from [Link]

  • MDPI. (2025, December 19). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Retrieved from [Link]

  • California Department of Toxic Substances Control. (2025, October 15). Defining Hazardous Waste. Retrieved from [Link]

  • Loba Chemie. (2025, July 24). Safety Data Sheet: QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

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